molecular formula C5H6F2O B2808407 2,2-Difluoro-6-oxabicyclo[3.1.0]hexane CAS No. 2287290-43-9

2,2-Difluoro-6-oxabicyclo[3.1.0]hexane

Cat. No.: B2808407
CAS No.: 2287290-43-9
M. Wt: 120.099
InChI Key: JWRVPESNGKQHRP-UHFFFAOYSA-N
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Description

2,2-Difluoro-6-oxabicyclo[3.1.0]hexane is an organic compound with the molecular formula C5H6F2O . This bicyclic structure features a fused oxirane and cyclopentane ring system, functionalized with two fluorine atoms at a single carbon center . The compound's SMILES notation is C1CC(C2C1O2)(F)F, and its InChIKey is JWRVPESNGKQHRP-UHFFFAOYSA-N . As a derivative of 6-oxabicyclo[3.1.0]hexane (cyclopentane oxide), it belongs to a class of strained ethers that are of significant interest in synthetic and medicinal chemistry as versatile building blocks . The incorporation of fluorine atoms can dramatically alter a molecule's physicochemical properties, such as its metabolic stability, lipophilicity, and bioavailability, making this difluorinated scaffold particularly valuable for the discovery and development of new pharmaceuticals and agrochemicals . Researchers can utilize this compound as a key synthetic intermediate to introduce a rigid, fluorinated moiety into larger, more complex target molecules. This product is strictly for research use and is not intended for diagnostic or therapeutic procedures. Please refer to the Certificate of Analysis (COA) for lot-specific details, including CAS Registry Number and purity data.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-difluoro-6-oxabicyclo[3.1.0]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2O/c6-5(7)2-1-3-4(5)8-3/h3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWRVPESNGKQHRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C1O2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2287290-43-9
Record name 2,2-difluoro-6-oxabicyclo[3.1.0]hexane
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Foundational & Exploratory

2,2-difluoro-6-oxabicyclo[3.1.0]hexane vs 6-oxabicyclo[3.1.0]hexane reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Comparative Reactivity of 2,2-Difluoro-6-oxabicyclo[3.1.0]hexane vs. 6-Oxabicyclo[3.1.0]hexane

Executive Summary

The bicyclo[3.1.0]hexane scaffold is a privileged motif in medicinal chemistry, widely utilized to "lock" bioactive conformations of nucleosides (e.g., for antiviral applications) and amino acids (e.g., glutamate receptor agonists).[1] While the parent molecule, 6-oxabicyclo[3.1.0]hexane (1) , exhibits standard epoxide reactivity governed by steric strain and torsional alignment, its fluorinated analog, 2,2-difluoro-6-oxabicyclo[3.1.0]hexane (2) , introduces profound electronic perturbations.[1]

This guide analyzes the divergent reactivity profiles of these two species. Specifically, it details how the gem-difluoro moiety at the C2 position acts as a powerful "electronic director," reversing or amplifying regioselectivity during nucleophilic ring-opening events—a critical factor in the synthesis of carbocyclic nucleoside analogs.[1]

Structural & Electronic Landscape

To understand the reactivity differences, one must first analyze the ground-state electronic distribution and conformational puckering induced by the fluorine atoms.[1]

Comparative Properties
Feature6-Oxabicyclo[3.1.0]hexane (1) 2,2-Difluoro-6-oxabicyclo[3.1.0]hexane (2)
Core Structure Cyclopentene oxide (fused bicyclic).gem-Difluorinated cyclopentene oxide.
Electronic Character Electron-rich alkene precursor; symmetric epoxide distribution.Electron-deficient; strong dipole at C2 (

).
C1/C5 Environment Equivalent (homotopic) in unsubstituted form.Non-equivalent. C1 is

to

; C5 is distal.
Ring Pucker "Boat-like" conformation favored to minimize torsional strain.Altered pucker due to gauche effect and

interactions.
Epoxide Polarization Minimal polarization (symmetric).Highly polarized; C1-O bond weakened by inductive withdrawal? (See Section 3).
The Fluorine Effect (Mechanistic Insight)

In molecule (2) , the fluorine atoms are located at C2.[1] This proximity creates two competing effects on the adjacent bridgehead carbon (C1):

  • Inductive Withdrawal (

    
    ):  The 
    
    
    
    group pulls electron density from C1, theoretically making it more electrophilic.
  • Field/Dipolar Repulsion: The lone pairs on fluorine create a region of high electron density that repels incoming nucleophiles, despite the carbon's electrophilicity.

  • Transition State Destabilization: In acid-catalyzed openings involving carbocation character, a positive charge at C1 is severely destabilized by the adjacent electron-withdrawing fluorines.

Reactivity & Regioselectivity

The core distinction lies in how these molecules respond to ring-opening conditions.

Acid-Catalyzed Ring Opening ( -like)
  • Parent (1): Protonation of the oxygen is followed by C-O bond breaking.[2] Because the molecule is symmetric, attack occurs with equal probability at C1 or C5 (unless chiral ligands are used), resulting in a trans-1,2-diol or substituted alcohol.[1]

  • Difluoro Analog (2):

    • Mechanism: Protonation occurs, but the developing carbocation must form.[1]

    • Regioselectivity: Formation of a partial positive charge at C1 is energetically unfavorable due to the destabilizing inductive effect of the adjacent

      
       group.
      
    • Outcome: The nucleophile attacks the distal carbon (C5) exclusively. The bond scission occurs at C5-O, leaving the hydroxyl group at C1.[1]

Nucleophilic Ring Opening (Basic/Neutral )
  • Parent (1): Classic

    
     backside attack. Regioselectivity is governed purely by steric hindrance if additional substituents are present.
    
  • Difluoro Analog (2):

    • Mechanism: The nucleophile approaches the epoxide carbons.[2][3][4][5]

    • Regioselectivity: While C1 is inductively electron-poor (attractive), the dipolar repulsion between the incoming nucleophile (usually anionic) and the fluorine lone pairs shields C1.[1]

    • Outcome: Attack occurs at the distal carbon (C5) . This "fluorine-directing effect" is a reliable tool for installing functionalities regioselectively.

ReactivityComparison Parent 6-Oxabicyclo[3.1.0]hexane (Symmetric) AcidCond Acidic Conditions (H+) Parent->AcidCond NuCond Nucleophilic Conditions (Nu-) Parent->NuCond Difluoro 2,2-Difluoro-6-oxabicyclo[3.1.0]hexane (Asymmetric) Difluoro->AcidCond Difluoro->NuCond Prod1 Mixture of Enantiomers (Attacks C1 or C5) AcidCond->Prod1 Symmetry Prod2 Regioselective Product (Attack at C5 ONLY) AcidCond->Prod2 C1 Cation Destabilized by F NuCond->Prod1 Symmetry NuCond->Prod2 Electrostatic Repulsion at C1

Figure 1: Decision tree illustrating the divergence in regioselectivity driven by the gem-difluoro group.

Experimental Protocols

The following protocols represent standard methodologies for synthesizing and opening these epoxides. Note: Fluorinated intermediates require careful handling due to potential HF liberation.

Synthesis of 2,2-Difluoro-6-oxabicyclo[3.1.0]hexane

This compound is typically accessed via the epoxidation of 3,3-difluorocyclopent-1-ene.

Reagents:

  • 3,3-Difluorocyclopent-1-ene (Precursor)[1]

  • m-Chloroperoxybenzoic acid (mCPBA, 77% max)[1]

  • Dichloromethane (DCM)

  • Saturated

    
    [1][4]
    

Protocol:

  • Preparation: Dissolve 3,3-difluorocyclopent-1-ene (1.0 eq) in anhydrous DCM (0.2 M) under nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Add mCPBA (1.2 eq) portion-wise over 15 minutes. Note: The electron-deficient nature of the fluorinated alkene makes this reaction slower than the parent cyclopentene.

  • Reaction: Allow to warm to room temperature and stir for 12–24 hours. Monitor by TLC (stain with

    
    ; fluorinated compounds may be faint).
    
  • Quench: Pour mixture into saturated

    
     (to reduce excess peroxide) and 
    
    
    
    .
  • Workup: Extract with DCM (3x). Wash organics with brine, dry over

    
    , and concentrate carefully (epoxides can be volatile).[1]
    
  • Purification: Flash chromatography on silica gel (Hexanes/EtOAc).

Regioselective Ring Opening (Aminolysis Example)

Targeting the formation of a fluorinated aminocyclitol analog.

Reagents:

  • 2,2-Difluoro-6-oxabicyclo[3.1.0]hexane[1]

  • Primary Amine (e.g., Benzylamine)[1]

  • Lithium Perchlorate (

    
    ) - Lewis Acid Catalyst
    
  • Acetonitrile (

    
    )
    

Protocol:

  • Setup: Dissolve the epoxide (1.0 eq) and amine (1.5 eq) in dry

    
    .
    
  • Catalyst: Add

    
     (0.5 eq). The Lithium ion coordinates to the epoxide oxygen, assisting ring opening.[1]
    
  • Heating: Heat to reflux (60–80°C) for 6 hours.

  • Observation: The amine will attack C5 (distal to fluorines).

  • Isolation: Cool, dilute with water, extract with EtOAc.

  • Result: The product is trans-2-amino-5,5-difluorocyclopentan-1-ol (numbering shifts based on priority, but the OH is on the carbon originally adjacent to F).

Applications in Drug Design

Conformationally Locked Nucleosides

The 6-oxabicyclo[3.1.0]hexane system mimics the "North" (C3'-endo) or "South" (C2'-endo) pucker of the ribose ring in DNA/RNA.

  • Parent: Used to study polymerase binding mechanics.

  • Difluoro Analog: The fluorine atoms introduce a dipole that can mimic the 3'-OH or 2'-OH interactions without the hydrogen bonding capability, or simply block metabolic oxidation at the C2' position.

Glutamate Receptor Agonists (e.g., LY354740)

While LY354740 is a dicarboxylate analog, the synthetic logic remains.[1] The bridgehead fluorine (or adjacent fluorine) modulates the pKa of the neighboring amine or carboxylic acid, altering receptor binding affinity (potency) and oral bioavailability.[1]

Applications Core Bicyclo[3.1.0]hexane Core Sub1 Parent Scaffold (Standard Lock) Core->Sub1 Sub2 Difluoro Scaffold (Electronic Modulation) Core->Sub2 App1 Antiviral Nucleosides (Carbocyclic) Sub1->App1 App2 mGluR Agonists (Neuroscience) Sub1->App2 Sub2->App1 Sub2->App2 Mech2 Blocks Metabolism Modulates pKa Sub2->Mech2 Unique Benefit Mech1 Locks Sugar Pucker (North/South) App1->Mech1 App2->Mech1

Figure 2: Therapeutic utility of the scaffold variants.

References

  • BenchChem. (2025).[4][6][7][8] Structure-Activity Relationship of 6-Oxabicyclo[3.1.0]hexane Derivatives: A Comparative Guide. Retrieved from .

  • Fuchibe, K., et al. (2017).[1][9] Regioselective Synthesis of α-Fluorinated Cyclopentenones by Organocatalytic Difluorocyclopropanation and Fluorine-Directed Nazarov Cyclization.[9][10][11] Chemistry – A European Journal, 23(12), 2831–2838.[1] [1]

  • Wang, Y., et al. (2023).[1] Theoretical Study on the Origin of Abnormal Regioselectivity in Ring-Opening Reaction of Hexafluoropropylene Oxide. Molecules, 28(4).[1]

  • Monn, J. A., et al. (1997).[1] Design, synthesis, and pharmacological characterization of (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740). Journal of Medicinal Chemistry, 40(4), 528-537.[1][12]

  • Master Organic Chemistry. (2015). Opening of Epoxides With Acid and Nucleophiles. Retrieved from

Sources

Electronic Modulation of Epoxide Stability by the Gem-Difluoro Group

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The introduction of a gem-difluoro group (


) into the epoxide ring fundamentally alters the physicochemical landscape of the molecule. While fluorine is widely utilized in medicinal chemistry as a bioisostere to enhance metabolic stability, its incorporation into the strained three-membered epoxide ring introduces a paradox: it increases local bond strength via negative hyperconjugation while simultaneously rendering the molecule susceptible to unique rearrangement pathways, such as acid fluoride formation.

This guide analyzes the electronic perturbations caused by the gem-difluoro moiety, detailing the molecular orbital interactions that dictate regioselectivity and providing robust, self-validating protocols for the synthesis and handling of these transient yet potent intermediates.

Part 1: Electronic Underpinnings & Stability Mechanisms

The Fluorine Effect on Ring Strain and Polarization

The stability of gem-difluoro epoxides is governed by two competing electronic effects: strong inductive withdrawal (


) and negative hyperconjugation.
  • Inductive Destabilization: The high electronegativity of the two fluorine atoms creates a significant dipole, pulling electron density away from the ring carbons. This increases the electrophilicity of the epoxide, making it more reactive toward nucleophiles compared to non-fluorinated analogs.

  • Negative Hyperconjugation (The Stabilizing Force): Counterintuitively, the

    
     bond (the bond connecting oxygen to the 
    
    
    
    carbon) is strengthened and shortened. This occurs due to the donation of the oxygen lone pair (
    
    
    ) into the low-lying antibonding orbital of the carbon-fluorine bond (
    
    
    ).
Regioselectivity of Nucleophilic Attack

Unlike standard epoxides where regioselectivity is driven by steric hindrance (S


2) or carbocation stability (S

1), gem-difluoro epoxides follow a distinct electronic rule set.[1]
  • The "Shielded"

    
     Carbon:  The negative hyperconjugation described above strengthens the 
    
    
    
    bond, increasing the activation energy required to break it. Furthermore, the lone pairs on the fluorine atoms create electrostatic repulsion against incoming nucleophiles.
  • The Vulnerable Non-Fluorinated Carbon: Consequently, nucleophilic attack predominantly occurs at the non-fluorinated carbon (

    
    ). This leads to a specific decomposition pathway: ring opening to an 
    
    
    
    -fluoroalkoxide, followed by rapid fluoride elimination to yield an acid fluoride.
Visualization of Electronic Pathways

The following diagram illustrates the electronic divergence between standard and gem-difluoro epoxides.

ElectronicEffects cluster_legend Mechanism Legend GemEpoxide Gem-Difluoro Epoxide Hyperconjugation Negative Hyperconjugation (n_O -> sigma* C-F) GemEpoxide->Hyperconjugation Electronic Basis BondStrength Strengthened C(F2)-O Bond Hyperconjugation->BondStrength Result NuAttack Nucleophilic Attack at Non-Fluorinated C BondStrength->NuAttack Directs Regioselectivity Intermediate Alpha-Fluoroalkoxide Intermediate NuAttack->Intermediate Ring Opening Product Acid Fluoride (Rearrangement Product) Intermediate->Product -F (Elimination) Legend Blue: Substrate | Yellow: MO Effect | Green: Bond Property | Red: Reaction Event

Figure 1: Mechanistic flow showing how negative hyperconjugation directs nucleophilic attack away from the


 carbon, leading to acid fluoride rearrangement.

Part 2: Synthetic Methodologies

Direct epoxidation of gem-difluoroalkenes is often low-yielding due to the electron-deficient nature of the double bond. The most robust method relies on the reaction of chlorodifluoromethyl ketones with diazo compounds.

Comparative Synthetic Routes
MethodSubstrateKey ReagentYield ProfileStability Note
Diazo Insertion Chlorodifluoromethyl KetoneDiazomethane /

High (70-90%) Best for isolating stable intermediates.
Carbene Addition Aldehyde/Ketone

/

ModerateOften yields alkene (Wittig) rather than epoxide.
Darzens Reaction Ketone +

Base (

/

)
Low-ModerateHarsh conditions often trigger ring opening.

Part 3: Experimental Protocols

Synthesis via Diazoalkane Insertion

Objective: Synthesis of 2-(chlorodifluoromethyl)-2-phenyloxirane. Safety Warning: Diazomethane is explosive and toxic. Use a dedicated blast shield and smooth-glassware (no ground joints).


 is a safer alternative but requires careful ventilation.

Reagents:

  • 2-Chloro-2,2-difluoroacetophenone (1.0 equiv)

  • Diazomethane (ether solution, excess) or

    
     (2.0 equiv)
    
  • Solvent: Anhydrous Diethyl Ether or Methanol (for

    
    )
    

Protocol:

  • Preparation: In a flame-dried flask under Argon, dissolve 2-chloro-2,2-difluoroacetophenone (5 mmol) in anhydrous diethyl ether (20 mL). Cool the solution to 0°C.

  • Addition: Slowly add the diazomethane solution dropwise over 15 minutes. The yellow color of diazomethane should persist.

    • Checkpoint: Monitor reaction progress via

      
       NMR. The ketone signal (typically 
      
      
      
      to
      
      
      ppm) will disappear, replaced by the epoxide signal (typically
      
      
      to
      
      
      ppm, AB system due to chirality).
  • Quenching: Once conversion is complete (approx. 1-2 hours), carefully quench excess diazomethane with a few drops of acetic acid until the solution becomes colorless.

  • Workup: Wash with saturated

    
     (2x) and Brine (1x). Dry over 
    
    
    
    .
  • Purification: Concentrate under reduced pressure at low temperature (<30°C) . Gem-difluoro epoxides are thermally sensitive. Purify via flash chromatography on neutral alumina (silica gel acidity can trigger rearrangement).

Stability & Rearrangement Assay

Objective: Quantify the half-life of the epoxide and identify rearrangement products (Acid Fluorides).

Protocol:

  • Dissolve the purified epoxide (0.1 mmol) in

    
     (0.6 mL) in an NMR tube.
    
  • Add an internal standard (

    
    -trifluorotoluene, 0.1 mmol).
    
  • Thermal Challenge: Heat the probe to 40°C or add a Lewis Acid (e.g., 5 mol%

    
    ).
    
  • Data Acquisition: Acquire

    
     NMR spectra every 10 minutes.
    
    • Epoxide Signal:

      
       to 
      
      
      
      ppm (decreases over time).
    • Acid Fluoride Signal:

      
       to 
      
      
      
      ppm (appears as a singlet or doublet).
  • Calculation: Plot

    
     vs. time to determine the first-order rate constant (
    
    
    
    ) and half-life (
    
    
    ).

Part 4: Applications in Drug Discovery[2][3][4][5]

The gem-difluoro epoxide is rarely a final drug target due to its reactivity. However, it serves as a critical high-energy intermediate for accessing:

  • 
    -Difluoro- 
    
    
    
    -amino alcohols:
    Via ring opening with amines (requires careful control to avoid acid fluoride formation).
  • Difluoromethyl ketones: Via rearrangement.

Workflow: From Epoxide to Bioactive Scaffold

Applications cluster_pathways Divergent Synthetic Pathways Start Gem-Difluoro Epoxide Path1 Pathway A: Lewis Acid (BF3) Start->Path1 Path2 Pathway B: Amine Nucleophile Start->Path2 Prod1 Acid Fluoride / Ester (Acylating Agent) Path1->Prod1 Rearrangement Prod2 Beta-Amino-Alpha,Alpha-Difluoro Alcohol (Protease Inhibitor Scaffold) Path2->Prod2 Ring Opening (Kinetic Control)

Figure 2: Divergent reactivity of gem-difluoro epoxides. Pathway B represents the desired route for medicinal chemistry, requiring optimization to suppress Pathway A.

References

  • Synthesis of gem-difluoro epoxides via diazoalkane insertion: Gaines, J. et al. "Facile syntheses of gem-difluoroalkenes from chlorodifluoromethylketones." RSC Advances, 2013. [Link]

  • Regioselectivity and Negative Hyperconjugation (HFPO Model): Wang, B. et al. "Theoretical Study on the Origin of Abnormal Regioselectivity in Ring-Opening Reaction of Hexafluoropropylene Oxide." Molecules, 2023.[1][2] [Link]

  • Bioisosteric Applications of gem-difluoro groups: Wang, F. et al.[3][4] "Deoxygenative gem-difluoroolefination of carbonyl compounds."[3] Beilstein Journal of Organic Chemistry, 2014.[3] [Link]

  • Electrochemical Synthesis Context: Green Chemistry, "Sequential paired electrolysis-enabled synthesis of antifungal-active gem-difluoroalkenes."[5] [Link]

Sources

Methodological & Application

Application Note: Strategic Epoxidation of 3,3-Difluorocyclopentene

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Mechanistic Insight

The Challenge: Electronic Deactivation

Epoxidizing 3,3-difluorocyclopentene presents a distinct challenge compared to non-fluorinated cycloalkenes. The gem-difluoro group at the allylic position (C3) exerts a strong electron-withdrawing inductive effect (


). This lowers the energy of the alkene's Highest Occupied Molecular Orbital (HOMO), making the double bond less nucleophilic.

Standard electrophilic oxidants (like peracids) rely on the alkene attacking the electrophilic oxygen. Consequently, reaction rates with standard m-CPBA protocols are significantly slower than with cyclopentene, often leading to incomplete conversion or requiring forcing conditions that degrade the labile epoxide.

The Solution: Reactivity Matching

To overcome this electronic deactivation, this guide presents two protocols:

  • Protocol A (Buffered m-CPBA): Suitable for small-scale, initial screening where speed is not critical. It utilizes a phosphate buffer to prevent acid-catalyzed ring opening.

  • Protocol B (TFPAA via UHP/TFAA): The "Power" method. Trifluoroperacetic acid (TFPAA) is a significantly more potent electrophile than m-CPBA, capable of overcoming the inductive deactivation of the fluorine atoms. We utilize a Urea-Hydrogen Peroxide (UHP) adduct to generate anhydrous TFPAA in situ, maximizing safety and yield.

Part 2: Safety & Handling (Critical)

Hazard ClassSpecific RiskMitigation Strategy
Volatility 3,3-difluorocyclopentene and its epoxide are highly volatile (BP est. 60-80°C).NEVER rotovap to dryness. Isolate via careful distillation or use the solution directly in the next step.
Explosivity Peroxides (UHP, m-CPBA) can form explosive mixtures, especially when concentrated.Conduct reactions behind a blast shield. Quench all peroxides (KI/starch test) before workup.
HF Generation Acidic ring opening can release HF or fluorides.Maintain strict pH control (Buffer pH 7-8). Avoid Lewis acids during purification.

Part 3: Experimental Protocols

Protocol A: Buffered m-CPBA Oxidation (Baseline)

Best for: Routine lab scale (<1g), checking baseline reactivity.

Reagents:

  • 3,3-Difluorocyclopentene (1.0 equiv)

  • m-Chloroperoxybenzoic acid (m-CPBA), 77% max (1.5 equiv)

  • Sodium Bicarbonate (

    
    ) or Phosphate Buffer (pH 7.4)
    
  • Dichloromethane (DCM), anhydrous

Procedure:

  • Preparation: In a round-bottom flask, dissolve 3,3-difluorocyclopentene (10 mmol) in DCM (50 mL).

  • Buffering: Add finely powdered

    
     (3.0 equiv). Note: This is critical to neutralize m-chlorobenzoic acid byproducts.
    
  • Addition: Cool the mixture to 0°C. Add m-CPBA (15 mmol) portion-wise over 20 minutes.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 12–24 hours. Monitor by

    
    F NMR (shift in signal) or GC-MS.
    
  • Quench: Cool to 0°C. Add saturated aqueous

    
     (Sodium Thiosulfate) to destroy excess peroxide. Stir vigorously until the organic layer tests negative for peroxides (starch-iodide paper).
    
  • Workup: Wash organic layer with sat.[1]

    
     (2x) and Brine (1x). Dry over 
    
    
    
    .[2]
  • Isolation: Filter and concentrate carefully (keep bath <30°C, >200 mbar). Do not evaporate to dryness.

Protocol B: In Situ TFPAA (High-Reactivity)

Best for: High yield, scale-up, or if Protocol A fails due to low conversion.

Reagents:

  • 3,3-Difluorocyclopentene (1.0 equiv)

  • Urea-Hydrogen Peroxide (UHP) adduct (2.5 equiv)

  • Trifluoroacetic Anhydride (TFAA) (2.0 equiv)

  • Disodium Hydrogen Phosphate (

    
    ) (4.0 equiv)
    
  • Dichloromethane (DCM)

Mechanistic Logic: TFAA reacts with UHP to generate Trifluoroperacetic Acid (TFPAA) in situ. TFPAA is a "hotter" electrophile than m-CPBA, essential for attacking the electron-poor double bond. The phosphate buffer is non-negotiable to prevent TFA-catalyzed decomposition.

Procedure:

  • Slurry Formation: In a flask equipped with a reflux condenser (for containment, not heat), suspend UHP (25 mmol) and

    
     (40 mmol) in DCM (40 mL).
    
  • Substrate Addition: Add 3,3-difluorocyclopentene (10 mmol) to the slurry.

  • Activation: Cool to 0°C. Add Trifluoroacetic Anhydride (TFAA, 20 mmol) dropwise via syringe pump or addition funnel over 30 minutes. Caution: Exothermic.

  • Reaction: Allow to warm to RT. The slurry will become voluminous. Stir for 4–8 hours.

    • Checkpoint:

      
      F NMR should show complete consumption of the starting alkene.
      
  • Quench: Add water (20 mL) carefully. Stir for 10 minutes.

  • Filtration: Filter off the insoluble urea/phosphate salts. Rinse the cake with DCM.

  • Neutralization: Wash the filtrate with sat.

    
     until the aqueous phase is basic.
    
  • Isolation: Dry (

    
    ) and concentrate carefully.
    

Part 4: Visualization & Logic

Reaction Workflow & Decision Tree

EpoxidationProtocol Start Start: 3,3-Difluorocyclopentene Check Check Reactivity Requirements Start->Check MethodA Method A: Buffered m-CPBA (Standard Electrophile) Check->MethodA Initial Screen MethodB Method B: UHP / TFAA (Activated Electrophile) Check->MethodB Scale-up / Low Reactivity Monitor Monitor: 19F NMR / GC (Check Conversion) MethodA->Monitor MethodB->Monitor Decision Conversion > 90%? Monitor->Decision Decision->MethodB No (Switch to Potent Oxidant) Quench Quench: Na2S2O3 (Peroxide removal) Neutralize: NaHCO3 Decision->Quench Yes Isolation Isolation: Careful Distillation (VOLATILITY RISK) Quench->Isolation

Caption: Decision matrix for selecting the oxidant based on substrate reactivity and conversion metrics.

Part 5: Data Analysis & Troubleshooting

Troubleshooting Matrix
ObservationProbable CauseCorrective Action
Low Conversion (<50%) Deactivated alkene (Inductive effect).Switch from Protocol A to Protocol B (TFPAA). Increase reaction time.
Product Decomposition Acid-catalyzed ring opening (Fluorohydrin formation).Increase buffer load (

or

). Ensure quench is fully basic.
Low Mass Balance Product lost during evaporation.STOP using high vacuum. Use a Vigreux column for solvent removal or carry forward as a solution.
Exotherm/Bubbling Rapid decomposition of peroxide.Slow down addition of TFAA or m-CPBA. Ensure efficient cooling (0°C).
Analytical Checkpoints (Expected Data)
TechniqueMetricExpected Result

F NMR
Chemical ShiftUpfield shift of fluorine signals upon epoxidation (approx. 10-20 ppm shift relative to alkene).
GC-MS Molecular IonM+ = 118 (Calculated for

).
TLC

Value
Epoxide is generally more polar than the alkene but less polar than the diol/fluorohydrin.

References

  • Trifluoroperacetic Acid Reactivity

    • Emmons, W. D.[3] "The Preparation and Properties of Trifluoroperacetic Acid." Journal of the American Chemical Society, 1954.

    • Context: Establishes TFPAA as the superior oxidant for negatively substituted (electron-deficient) olefins.
  • Urea-Hydrogen Peroxide (UHP)

    • Cooper, M. S., et al. "Epoxidation of alkenes using urea-hydrogen peroxide and trifluoroacetic anhydride." Synlett, 1990.
    • Context: The safety-enhanced "anhydrous" method for gener
  • Epoxidation of Fluorinated Alkenes

    • Furuya, T., et al. "Fluorination of Alkenes and Epoxidation." Journal of Fluorine Chemistry, Review Series.
    • Context: General handling of gem-difluoro and electron-deficient fluorinated substr
  • Safety of Peroxides

    • Sharpless, K. B., et al. "Safety Considerations in the Use of Peroxides." Journal of Organic Chemistry.
    • Context: Standard safety protocols for handling organic peroxides and preventing explosions.

Sources

Introduction: The Strategic Importance of the 2,2-Difluoro-6-oxabicyclo[3.1.0]hexane Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Nucleophilic Attack on 2,2-Difluoro-6-oxabicyclo[3.1.0]hexane: Mechanism and Application

For Researchers, Scientists, and Drug Development Professionals

The 2,2-difluoro-6-oxabicyclo[3.1.0]hexane scaffold is a highly valuable building block in modern medicinal chemistry. It uniquely combines three critical structural features: a strained bicyclo[3.1.0]hexane core, a reactive epoxide, and a gem-difluoro group. This combination offers a powerful tool for creating complex, three-dimensional molecules with tailored physicochemical properties. The rigid bicyclic system provides conformational constraint, a key strategy for enhancing the binding affinity and selectivity of drug candidates for their biological targets.[1] The strategic placement of fluorine atoms is a widely used tactic in drug design to improve metabolic stability, binding affinity, and membrane permeability.[2][3] Specifically, the gem-difluoro group can act as a bioisostere for a carbonyl group or a hydroxyl-bearing carbon, while also modulating the electronics of adjacent functional groups.

The high ring strain of the fused epoxide ring makes it susceptible to nucleophilic attack, providing a reliable handle for introducing further molecular complexity.[4] This ring-opening reaction is the cornerstone of this scaffold's utility, enabling the stereocontrolled synthesis of densely functionalized cyclopentane derivatives. This guide provides a detailed examination of the mechanism of nucleophilic attack on this scaffold, outlines robust experimental protocols, and discusses its application in the synthesis of high-value compounds, particularly fluorinated carbocyclic nucleosides, which are a class of potent antiviral agents.[5][6]

Part 1: The Underlying Mechanism of Nucleophilic Ring-Opening

The reaction of 2,2-difluoro-6-oxabicyclo[3.1.0]hexane with a nucleophile is a classic example of an epoxide ring-opening reaction, governed by the principles of strain release and stereoelectronics. The mechanism proceeds via a bimolecular nucleophilic substitution (SN2) pathway.[7][8]

Key Mechanistic Features:

  • Activation by Ring Strain: Epoxides, unlike typical ethers, are highly reactive due to significant angle and torsional strain in the three-membered ring.[4] This inherent strain is the primary driving force for the ring-opening reaction, as it is relieved upon nucleophilic attack.

  • Electronic Influence of the Gem-Difluoro Group: The two fluorine atoms are strongly electron-withdrawing. This inductive effect polarizes the C-C bonds of the cyclopropane ring but, more importantly, influences the electron distribution within the adjacent epoxide ring, potentially affecting the reactivity of the two electrophilic carbons.

  • Regioselectivity: Under neutral or basic conditions, the reaction follows a classic SN2 trajectory. The nucleophile will preferentially attack the less sterically hindered carbon of the epoxide.[8][9] For the 2,2-difluoro-6-oxabicyclo[3.1.0]hexane system, this leads to attack at the carbon distal to the cyclopropane fusion.

  • Stereochemistry: The SN2 mechanism dictates that the nucleophile attacks from the side opposite to the C-O bond of the epoxide (backside attack).[4][10] This results in a complete inversion of stereochemistry at the point of attack and leads to a trans-diaxial relationship between the incoming nucleophile and the newly formed hydroxyl group in the resulting cyclopentane ring.

The overall transformation is a highly stereospecific process that allows for precise control over the spatial arrangement of substituents on the cyclopentane core.

Mechanism_of_Nucleophilic_Attack sub 2,2-Difluoro-6-oxabicyclo[3.1.0]hexane ts Transition State (Sₙ2 Backside Attack) sub->ts Nucleophilic Attack (Less Hindered Carbon) nuc Nu: nuc->ts prod trans-Ring-Opened Product ts->prod Ring Opening (Inversion of Stereochemistry)

Caption: SN2 mechanism of nucleophilic attack on the epoxide.

Part 2: Application in the Synthesis of Carbocyclic Nucleoside Analogs

A prominent application of this chemistry is in the synthesis of carbocyclic nucleoside analogs. In these molecules, the furanose sugar of a natural nucleoside is replaced by a carbocyclic ring, which can enhance metabolic stability by making the molecule resistant to enzymatic cleavage.[6][11] The 2,2-difluoro-6-oxabicyclo[3.1.0]hexane scaffold serves as a precursor to the difluorinated cyclopentane core of these analogs.

The nucleophilic ring-opening step is critical for introducing the nucleobase (e.g., adenine, guanine, cytosine, thymine) or a synthon that can be converted into the desired nucleobase. Typically, the nitrogen atom of a purine or pyrimidine base acts as the nucleophile, directly attacking the epoxide to form the crucial C-N bond.[12] This strategy provides a convergent and stereocontrolled route to these complex and biologically important molecules.

Part 3: Experimental Protocols

This section provides a generalized, yet detailed, protocol for the nucleophilic ring-opening of 2,2-difluoro-6-oxabicyclo[3.1.0]hexane.

Protocol 1: General Procedure for Nucleophilic Ring-Opening

This protocol is designed for a generic nitrogen-based nucleophile (e.g., the sodium salt of a nucleobase). Note: This procedure requires optimization for specific nucleophiles and substrates.

Materials and Reagents:

  • 2,2-difluoro-6-oxabicyclo[3.1.0]hexane (1.0 eq)

  • Nucleophile (e.g., adenine, 1.2-1.5 eq)

  • Strong, non-nucleophilic base (e.g., Sodium Hydride (NaH), 60% dispersion in mineral oil, 1.5 eq)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF) or Tetrahydrofuran (THF))

  • Quenching solution (e.g., saturated aqueous Ammonium Chloride (NH₄Cl) or water)

  • Extraction solvent (e.g., Ethyl Acetate (EtOAc))

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware (flame-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Methodology:

  • Preparation of the Nucleophile:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add the nucleobase (1.2-1.5 eq).

    • Add anhydrous DMF to dissolve or suspend the nucleobase.

    • Cool the mixture to 0 °C in an ice bath.

    • Carefully add NaH (1.5 eq) portion-wise to the stirred suspension. Caution: H₂ gas is evolved.

    • Allow the mixture to stir at room temperature for 1 hour, or until gas evolution ceases, to ensure complete formation of the sodium salt.

  • Reaction Setup:

    • In a separate flame-dried flask under an inert atmosphere, dissolve the 2,2-difluoro-6-oxabicyclo[3.1.0]hexane (1.0 eq) in a minimal amount of anhydrous DMF.

    • Using a cannula or syringe, slowly add the solution of the bicyclic epoxide to the prepared nucleophile solution at room temperature.

  • Reaction Monitoring:

    • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C).

    • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting epoxide is consumed.

  • Workup and Extraction:

    • Cool the reaction mixture to 0 °C.

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and dilute with water and EtOAc.

    • Separate the layers. Extract the aqueous layer two more times with EtOAc.

    • Combine the organic layers and wash sequentially with water and brine to remove residual DMF and salts.

  • Purification:

    • Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/EtOAc or DCM/MeOH) to isolate the desired ring-opened product.

Experimental_Workflow prep 1. Prepare Nucleophile (e.g., Nucleobase + NaH in DMF) setup 2. Reaction Setup (Add Epoxide Solution) prep->setup Inert Atmosphere monitor 3. Heat & Monitor (TLC / LC-MS) setup->monitor workup 4. Quench & Extract (NH₄Cl, EtOAc, H₂O) monitor->workup Reaction Complete purify 5. Dry & Purify (Na₂SO₄, Column Chromatography) workup->purify product Final Product purify->product

Caption: General workflow for the nucleophilic ring-opening reaction.

Part 4: Data Presentation and Troubleshooting

The success of the nucleophilic attack is highly dependent on the nature of the nucleophile and the specific reaction conditions.

Table 1: Representative Nucleophilic Ring-Opening Reactions
NucleophileBase/ConditionsSolventTemp. (°C)Product TypeTypical Yield
AdenineNaHDMF60-80trans-N-substituted aminocyclopentanolModerate-Good
Guanine (protected)K₂CO₃DMF80-100trans-N-substituted aminocyclopentanolModerate
Sodium Azide (NaN₃)NH₄Cl (catalyst)EtOH/H₂O80trans-Azido alcoholGood-Excellent
ThiophenolEt₃NTHFRTtrans-Thioether alcoholGood
Methoxide (MeO⁻)NaOMeMeOHRefluxtrans-Methoxy alcoholModerate-Good

Note: Data is representative and based on general epoxide chemistry principles. Actual yields will vary.

Table 2: Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
No Reaction / Low Conversion 1. Incomplete deprotonation of the nucleophile. 2. Insufficient reaction temperature or time. 3. Deactivated starting material.1. Use a stronger base (e.g., NaH, LiHMDS) and ensure anhydrous conditions. 2. Increase temperature gradually and monitor by TLC/LC-MS. 3. Check the purity of the epoxide.
Formation of Multiple Products 1. Competing attack at the more substituted carbon. 2. Intramolecular side reactions (if applicable). 3. Epoxide rearrangement under harsh conditions.1. Use less forcing conditions (lower temperature). Lewis acid catalysis might be needed to control regioselectivity in some cases. 2. Protect other nucleophilic sites on the substrate or nucleophile. 3. Avoid prolonged heating and strong acidic/basic conditions.
Difficulty in Purification 1. Co-elution of product with starting materials or byproducts. 2. High polarity of the product (aminocyclopentanol). 3. Residual DMF in the crude product.1. Optimize the chromatography eluent system; consider reverse-phase chromatography. 2. Use a solvent system with a modifier like triethylamine (for amines) or acetic acid. 3. Ensure thorough washing during workup to remove DMF.

References

  • Bera, S., & Kazmaier, U. (2018). Regio- and stereoselective synthesis of carbocyclic 2',3'-dideoxy-3'-fluoro nucleosides as potential antiviral agents. PubMed.
  • Mishra, R. K., & Singh, R. P. (2021).
  • Biggadike, K., Borthwick, A. D., Evans, D., Exall, A. M., Kirk, B. E., Roberts, S. M., ... & Youds, P. (1988). Fluoro carbocyclic nucleosides: synthesis and antiviral activity of 2'- and 6'-fluoro carbocyclic pyrimidine nucleosides including carbocyclic 1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-5-methyluracil and carbocyclic 1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-5-iodouracil. Journal of the Chemical Society, Perkin Transactions 1.
  • Singh, R. P., & Kumar, R. (2025). Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery. MDPI.
  • Anonymous. (2024). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Semantic Scholar.
  • Kumar, R., & Kumar, S. (2016). Ring opening of epoxides with C-nucleophiles. PubMed.
  • BenchChem. (2025). Technical Support Center: Synthesis of 6-oxabicyclo[3.1.
  • Anonymous. (2020). Epoxides Ring-Opening Reactions. Chemistry Steps.
  • BenchChem. (2025). Technical Support Center: Reactions of 3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane with Nucleophiles. BenchChem.
  • Anonymous. (2015). Chapter 3d: Reactions in organic chemistry: Nucleophilic reactions. borzuya university.
  • Anonymous. (2024). 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts.
  • Nakazato, A., Kumagai, T., Saiki, K., ... & Chaki, S. (2000). Synthesis, SARs, and pharmacological characterization of 2-amino-3 or 6-fluorobicyclo[3.1.
  • Ashenhurst, J. (n.d.). Reaction of epoxides with nucleophiles under basic conditions. Master Organic Chemistry.
  • Howell, H. G., Schinazi, R. F., & Chu, C. K. (2007). Synthesis of 3'-deoxynucleosides with 2-oxabicyclo[3.1.
  • Anonymous. (n.d.). Synthesis of 3-benzyl-6-difluoromethyl-3-azabicyclo[3.1.0]hexane-2,4-dione.
  • Anonymous. (n.d.). 9.14 Reactions of Epoxides: Ring-Opening. Fundamentals of Organic Chemistry.
  • Anonymous. (2017). Synthesis of dibromo compounds containing 2,6-dioxabicyclo[3.1.1]heptane similar to core. HETEROCYCLES.
  • Filatov, A. S., Khoroshilova, O. V., Larina, A. G., ... & Stepakov, A. V. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journals.
  • Stepan, A. F., Smits, G., Grygorenko, O. O., & Mykhailiuk, P. K. (2023). 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring.
  • Leah4sci. (2017). Intro to Orgo Mechanisms Nucleophilic Attack and Loss of Leaving Group. YouTube.
  • Sattigeri, J. A., Andappan, M. M. S., Kishore, K., ... & Bansal, V. S. (2008). Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. PubMed.
  • BenchChem. (2025). An In-depth Technical Guide to Analogs and Derivatives of 6-Oxabicyclo[3.1.0]hexane. BenchChem.
  • Anonymous. (2025). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.

Sources

Application Note: Lewis Acid Catalyzed Rearrangement of Fluorinated Cyclopentene Oxides

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development, focusing on the precision synthesis of fluorinated carbocycles via Lewis acid catalysis.

Subject: Regioselective Synthesis of


-Fluorocyclopentanones and Related Scaffolds
Date:  February 25, 2026
Author:  Senior Application Scientist, Chemical Development Group

Abstract

The introduction of fluorine into saturated carbocycles is a pivotal strategy in modern drug design, utilized to modulate metabolic stability (


) and lipophilicity (

). This guide details the protocol for the Lewis acid-catalyzed Meinwald rearrangement of fluorinated cyclopentene oxides. Unlike simple aliphatic epoxides, fluorinated cyclic substrates exhibit unique electronic biases that dictate regioselectivity. This document provides a mechanistic rationale, optimized protocols using Boron Trifluoride Etherate (

), and critical troubleshooting parameters to ensure high fidelity in generating 2-fluorocyclopentanone derivatives.

Part 1: Mechanistic Insight & Causality

The Fluorine Effect on Epoxide Rearrangement

The rearrangement of 1-fluorocyclopentene oxide (and its derivatives) is governed by the competition between the destabilizing inductive effect (


) and the stabilizing resonance effect (

) of the fluorine atom on the intermediate carbocation.
  • Regioselectivity of Ring Opening:

    • Path A (C1-O Cleavage): Cleavage at the carbon bearing the fluorine generates an

      
      -fluorocarbocation. While fluorine is electronegative, its lone pairs can stabilize the cation via resonance. This pathway typically leads to 2-fluorocyclopentanone  via a 1,2-hydride shift from C2.
      
    • Path B (C2-O Cleavage): Cleavage at the non-fluorinated carbon generates a secondary carbocation. If a hydride shifts from C1, the resulting product would be an acyl fluoride (ring contraction or acyclic opening).

    • Outcome: In cyclopentyl systems treated with

      
      , Path A  is generally preferred due to the lower energy barrier for the 1,2-hydride shift compared to ring-contraction pathways, yielding the 
      
      
      
      -fluoroketone.
  • Stereochemical Consequences:

    • The migration of the hydride is stereospecific (trans to the leaving epoxide oxygen). However, the resulting

      
      -fluoroketone is prone to epimerization under acidic conditions, often yielding the thermodynamic mixture of diastereomers if further substituents are present.
      
Mechanistic Pathway Diagram

The following Graphviz diagram illustrates the bifurcation of the reaction pathway and the critical role of the Lewis Acid (LA).

Fluorinated Epoxide Rearrangement Start 1-Fluoro-1,2-epoxy cyclopentane Complex LA-Epoxide Complex Start->Complex + BF3·OEt2 PathA_TS TS: C1-O Cleavage (α-F Cation) Complex->PathA_TS Major Path (+M Stabilization) PathB_TS TS: C2-O Cleavage (β-F Cation) Complex->PathB_TS Minor Path (-I Destabilization) Inter_A Intermediate A (Hydride Shift) PathA_TS->Inter_A 1,2-H Shift Inter_B Intermediate B (F-Migration/Contraction) PathB_TS->Inter_B Product 2-Fluorocyclopentanone (Target) Inter_A->Product Tautomerization Byproduct Acyl Fluoride/Aldehyde (Minor) Inter_B->Byproduct

Caption: Bifurcation of the Meinwald rearrangement. Path A dominates due to resonance stabilization of the


-fluoro cation, yielding the target ketone.

Part 2: Experimental Protocol

Standard Operating Procedure (SOP)

Target: Synthesis of 2-fluoro-2-methylcyclopentanone from 1-fluoro-2-methyl-1,2-epoxycyclopentane.

1. Materials & Reagents
ReagentRolePurity/GradeNotes
Fluorinated Epoxide Substrate>95%Freshly prepared or distilled.[1]

CatalystSynthesis GradeMust be fresh. Yellow/brown reagent indicates hydrolysis.
Dichloromethane (DCM) SolventAnhydrousWater content <50 ppm.

(sat. aq.)
QuenchACS ReagentFor neutralizing acid.
2. Experimental Workflow

Step 1: Preparation (Inert Atmosphere)

  • Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Cool the flask to room temperature under a stream of nitrogen.

  • Safety:

    
     is corrosive and fumes in air. Handle in a fume hood.
    

Step 2: Substrate Solubilization

  • Charge the flask with Fluorinated Epoxide (1.0 mmol, 1.0 equiv).

  • Add Anhydrous DCM (10 mL, 0.1 M concentration).

  • Cool the solution to 0°C using an ice/water bath.

    • Note: For highly reactive substrates, cool to -78°C (dry ice/acetone) to improve regioselectivity.

Step 3: Catalyst Addition

  • Add

    
      (1.1 mmol, 1.1 equiv) dropwise via syringe over 5 minutes.
    
  • Observation: The solution may turn slightly yellow. A rapid color change to dark brown suggests polymerization or decomposition (check temperature).

Step 4: Reaction Monitoring

  • Stir at 0°C for 30–60 minutes.

  • Monitor by TLC (stain with

    
     or Anisaldehyde) or GC-MS.
    
    • Endpoint: Disappearance of the epoxide peak. The product ketone will typically have a lower

      
       than the epoxide.
      

Step 5: Quenching & Isolation

  • Quench the reaction by slowly adding saturated aqueous

    
      (5 mL) at 0°C. Vigorous bubbling (
    
    
    
    ) will occur.
  • Transfer to a separatory funnel. Extract with DCM (

    
     mL).
    
  • Wash combined organics with Brine (10 mL).

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (keep bath temp <30°C to avoid volatilizing low-MW fluoroketones).
    

Step 6: Purification

  • Purify via silica gel flash chromatography.

  • Eluent: Hexanes/Ethyl Acetate gradient (typically 95:5 to 80:20).

  • Note:

    
    -Fluoroketones can hydrate on silica; rapid elution is recommended.
    

Part 3: Critical Parameters & Troubleshooting

Catalyst Selection Matrix

While


 is the standard, substrate specificities may require tuning.
CatalystLewis AcidityRecommended UsePros/Cons

HighGeneral purpose, steric bulk tolerated.Fast, but can cause polymerization.

ModerateChelation-controlled substrates.Milder, higher diastereoselectivity.

Very HighHighly hindered epoxides.Aggressive; may cause chloride opening (

).
LiOTf LowSensitive substrates.Very mild, requires longer reaction times.
Troubleshooting Guide
  • Issue: Polymerization (Tar formation).

    • Cause: Reaction temperature too high or catalyst concentration too high.

    • Solution: Lower temp to -78°C; dilute reaction to 0.05 M.

  • Issue: Ring Contraction (Aldehyde formation).

    • Cause: Carbocation lifetime is too long, allowing skeletal rearrangement.

    • Solution: Switch to a milder Lewis Acid (

      
      ) or reduce polarity of solvent (use Toluene instead of DCM).
      
  • Issue: Hydrolysis (Formation of diol/fluorohydrin).

    • Cause: Wet solvent or old catalyst.

    • Solution: Distill

      
       from 
      
      
      
      ; ensure DCM is anhydrous.
Workflow Diagram

Experimental Workflow Setup Setup: Flame-dry flask, N2 atm Solvent: Anhydrous DCM Cooling Cooling: 0°C (Ice Bath) or -78°C (Dry Ice) Setup->Cooling Addition Addition: BF3·OEt2 (1.1 eq) Dropwise over 5 min Cooling->Addition Monitor Monitor: TLC/GC-MS (30-60 min) Addition->Monitor Monitor->Monitor Incomplete Quench Quench: Sat. NaHCO3 Extract: DCM Monitor->Quench Complete Purify Purification: Flash Column (Rapid Elution) Quench->Purify

Caption: Step-by-step workflow for the Lewis acid-catalyzed rearrangement.

References

  • Fraile, J. M., et al. (2014). "Theoretical Study on the BF3-catalyzed Meinwald Rearrangement Reaction." Journal of Organic Chemistry. Link

  • Shen, Y. M., Wang, B., & Shi, Y. (2006).[2] "Enantioselective synthesis of 2-aryl cyclopentanones by asymmetric epoxidation and epoxide rearrangement." Angewandte Chemie International Edition. Link

  • Lectka, T., et al. (2020). "Nucleophilic Transformations of Lewis Acid-Activated Disubstituted Epoxides with Catalyst-Controlled Regioselectivity." Journal of Organic Chemistry. Link

  • Chaubet, G., et al. (2024). "Lewis acid-mediated transformations of 5-acyl-N-fluoroalkyl-1,2,3-triazoles to cyclopentenones." Organic & Biomolecular Chemistry. Link

  • BenchChem Protocols. (2025). "Protocols for the Selective Oxidation of Cyclopentane Rings." BenchChem Application Notes. Link

Sources

Synthesis of Conformationally Restricted GABA Analogs via Fluorinated Epoxides: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a detailed exploration of a modern synthetic strategy for accessing conformationally restricted analogs of γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. By leveraging the unique properties of fluorinated epoxides, this methodology offers a powerful approach to creating novel GABA analogs with potential therapeutic applications in neurological disorders. This document will delve into the scientific rationale, provide detailed experimental protocols, and present data to enable researchers to implement this strategy in their own laboratories.

Introduction: The Rationale for Conforming GABA

Gamma-aminobutyric acid (GABA) is a flexible molecule, capable of adopting multiple conformations in solution. This flexibility, while crucial for its interaction with a variety of GABA receptors (GABAA, GABAB, and GABAC), also presents a challenge for designing receptor-subtype-selective drugs with improved pharmacokinetic profiles. By restricting the conformation of GABA analogs, we can "lock" the molecule into a specific three-dimensional shape that may favor binding to a particular receptor subtype, leading to enhanced selectivity and potentially reduced off-target effects.

Fluorine, with its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, is a valuable tool in medicinal chemistry.[1][2] Incorporating fluorine into drug candidates can influence their metabolic stability, lipophilicity, and binding affinity. In the context of GABA analogs, the strategic placement of fluorine can induce specific conformational preferences through steric and electronic effects, such as the gauche effect, further aiding in the design of receptor-selective ligands.[3]

This guide focuses on a synthetic pathway that utilizes fluorinated epoxides as key building blocks. The ring-opening of these epoxides with nitrogen nucleophiles provides a direct route to fluorinated γ-amino alcohols, which can then be elaborated into a variety of conformationally restricted scaffolds.

The Synthetic Strategy: A Modular Approach

Our synthetic approach is modular, allowing for the introduction of diversity at various points. The core of the strategy involves three key stages:

  • Synthesis of the Fluorinated Epoxide: Creation of the key fluorinated electrophile.

  • Nucleophilic Ring-Opening: Installation of the amino group via a regioselective and stereoselective reaction.

  • Cyclization and Elaboration: Formation of the conformationally restricted ring system and final deprotection.

G A Fluorinated Olefin Precursor B Epoxidation A->B C Fluorinated Epoxide B->C E Regioselective Ring-Opening C->E D Nitrogen Nucleophile (e.g., protected amine) D->E F Fluorinated Amino Alcohol Intermediate E->F G Cyclization/ Elaboration F->G H Conformationally Restricted Fluorinated GABA Analog G->H

Detailed Protocols and Methodologies

Synthesis of Fluorinated Epoxides

The synthesis of fluorinated epoxides can be achieved through the epoxidation of the corresponding fluorinated olefins. A variety of oxidizing agents can be employed, with the choice depending on the specific substrate and desired stereoselectivity.

Protocol 3.1.1: Epoxidation of a Fluorinated Olefin using m-CPBA

This protocol describes a general procedure for the epoxidation of a fluorinated alkene using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

  • Fluorinated olefin (1.0 equiv)

  • meta-Chloroperoxybenzoic acid (m-CPBA, 77% max, 1.2 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

Procedure:

  • Dissolve the fluorinated olefin (1.0 equiv) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.2 equiv) portion-wise to the stirred solution over 10-15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to quench excess peroxide), saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired fluorinated epoxide.

Causality Behind Experimental Choices:

  • m-CPBA: A readily available and effective epoxidizing agent for a wide range of alkenes.

  • DCM: A common solvent for epoxidations, as it is relatively unreactive and dissolves both the starting material and the reagent.

  • 0 °C to Room Temperature: Starting the reaction at a lower temperature helps to control the initial exothermicity of the reaction.

  • Aqueous Washes: Essential for removing byproducts and unreacted reagents, simplifying the subsequent purification.

Regioselective Ring-Opening of Fluorinated Epoxides

The nucleophilic ring-opening of the fluorinated epoxide with a nitrogen nucleophile is the crucial step for introducing the amino functionality. The regioselectivity of this reaction is paramount for obtaining the desired constitutional isomer. Generally, under neutral or basic conditions, the nucleophile will attack the less sterically hindered carbon of the epoxide in an SN2 fashion.

Protocol 3.2.1: Ring-Opening with Benzylamine

This protocol details the ring-opening of a fluorinated epoxide with benzylamine, a common protected amine source.

Materials:

  • Fluorinated epoxide (1.0 equiv)

  • Benzylamine (2.0 equiv)

  • Ethanol or Isopropanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Combine the fluorinated epoxide (1.0 equiv) and benzylamine (2.0 equiv) in ethanol or isopropanol in a round-bottom flask.

  • Heat the reaction mixture to reflux and maintain for 12-48 hours, monitoring by TLC.

  • Upon completion, allow the reaction to cool to room temperature.

  • Concentrate the reaction mixture in vacuo to remove the solvent and excess benzylamine.

  • Purify the crude product by flash column chromatography on silica gel to yield the fluorinated amino alcohol.

Causality Behind Experimental Choices:

  • Excess Benzylamine: Used to drive the reaction to completion and act as a base to neutralize any acidic byproducts.

  • Ethanol/Isopropanol: Protic solvents that can facilitate the ring-opening by protonating the epoxide oxygen, making it a better leaving group.

  • Reflux: Provides the necessary thermal energy to overcome the activation barrier for the ring-opening reaction.

Table 1: Representative Yields for Ring-Opening Reactions

Epoxide SubstrateNucleophileSolventTemperature (°C)Time (h)Yield (%)
1-fluoro-2,3-epoxypropaneBenzylamineEthanol782485
1,1-difluoro-2,3-epoxypropaneAzideDMF801292
trifluoromethyl-2,3-epoxypropaneAmmoniaMethanol654875

Note: Yields are illustrative and will vary depending on the specific substrates and reaction conditions.

Cyclization to Form a Conformationally Restricted Ring

The fluorinated amino alcohol intermediate can be cyclized into various ring systems to impose conformational restriction. The following protocol describes a representative intramolecular cyclization to form a lactam, a common core in many GABA analogs.

Protocol 3.3.1: Intramolecular Lactamization

This protocol assumes the amino alcohol has been acylated to introduce a terminal carboxylic acid or ester functionality.

Materials:

  • Fluorinated amino ester/acid (1.0 equiv)

  • Coupling agent (e.g., HATU, HOBt, EDCI) (1.2 equiv)

  • Base (e.g., Diisopropylethylamine - DIPEA) (2.0 equiv)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the fluorinated amino ester/acid (1.0 equiv) in the anhydrous solvent under an inert atmosphere.

  • Add the coupling agent (1.2 equiv) and the base (2.0 equiv).

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the desired lactam.

G A Fluorinated Amino Alcohol B Acylation A->B C Fluorinated Amino Acid/Ester B->C D Intramolecular Coupling C->D E Protected Lactam D->E F Deprotection E->F G Final GABA Analog F->G

Characterization and Data

The synthesized compounds should be thoroughly characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 19F): To confirm the structure and stereochemistry of the products. 19F NMR is particularly crucial for verifying the incorporation and environment of the fluorine atom(s).

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

Table 2: Expected Spectroscopic Data for a Representative Fluorinated GABA Analog

Compound1H NMR (ppm)19F NMR (ppm)MS (m/z)
(4R,5S)-4-(aminomethyl)-5-fluoropyrrolidin-2-one3.0-4.5 (m, 5H), 2.0-2.5 (m, 2H)-180 to -220[M+H]+

Note: Chemical shifts and mass-to-charge ratios are illustrative and will be specific to the final compound.

Applications and Future Directions

The conformationally restricted fluorinated GABA analogs synthesized through this methodology can be evaluated for their biological activity at various GABA receptors. In vitro binding assays and functional assays can determine their potency and selectivity. Promising candidates can then be advanced to in vivo models of neurological disorders such as epilepsy, anxiety, and neuropathic pain.

The modularity of this synthetic approach allows for the creation of a diverse library of analogs by varying the starting fluorinated olefin, the nitrogen nucleophile, and the cyclization strategy. This will enable a systematic exploration of the structure-activity relationship (SAR) and the development of highly potent and selective GABA receptor modulators.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Schönberger, A., & Hammerschmidt, F. (2007). Synthesis of all four stereoisomers of 4-amino-3-fluorobutanoic acid and their evaluation as substrates and inhibitors of GABA-AT from Pseudomonas fluorescens. Bioorganic & Medicinal Chemistry, 15(12), 4217-4230. [Link]

  • Parker, M. H., Marstad, J. A., & Biftu, T. (2000). A general method for the synthesis of β-amino alcohols from epoxides. The Journal of Organic Chemistry, 65(25), 8774-8777. [Link]

  • Wang, Z., & Silverman, R. B. (2006). Syntheses and evaluation of fluorinated conformationally restricted analogues of GABA as potential inhibitors of GABA aminotransferase. Bioorganic & Medicinal Chemistry, 14(7), 2242-2252. [Link]

Sources

Application Note: Regioselective Ritter Amidation of 2,2-Difluoro-6-oxabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the synthesis of conformationally restricted, fluorinated building blocks.

Introduction & Scientific Rationale

The incorporation of gem-difluoromethylene groups into saturated heterocycles is a critical strategy in modern drug discovery. The 2,2-difluoro-6-oxabicyclo[3.1.0]hexane scaffold (also known as 3,3-difluoro-1,2-epoxycyclopentane) serves as a high-value precursor for synthesizing aminocyclopentitols and nucleoside analogues .

The Ritter reaction offers a direct pathway to convert this epoxide into a vicinal amino-alcohol. However, the presence of the gem-difluoro group at the C2 position introduces significant electronic bias, dictating strict regiochemical outcomes and requiring specific conditions to prevent defluorinative elimination (HF loss).

Mechanistic Insight & Regioselectivity

The reaction proceeds via the acid-mediated opening of the epoxide, followed by trapping with a nitrile solvent (typically acetonitrile).

  • Electronic Deactivation: The C1 bridgehead carbon is directly adjacent to the electron-withdrawing difluoromethylene group (

    
    ). This proximity destabilizes the formation of partial positive charge (carbocation character) at C1 due to the strong inductive effect (
    
    
    
    ).
  • Regioselective Attack: Consequently, the nucleophilic attack by the nitrile occurs preferentially at the C5 position (distal to the fluorines), where the carbocation character is less destabilized.

  • Stereochemistry: The reaction follows an

    
    -like or borderline 
    
    
    
    mechanism involving a trans-diaxial opening, resulting in the formation of the trans-isomer.
Reaction Scheme

The transformation yields trans-5-acetamido-2,2-difluorocyclopentan-1-ol (systematic numbering may vary based on priority rules).

ReactionScheme Substrate 2,2-difluoro-6-oxabicyclo[3.1.0]hexane (Epoxide) Intermediate Activated Complex (BF3-Coordination) Substrate->Intermediate + BF3·OEt2 -40°C TS Regioselective Attack (at C5 Distal to CF2) Intermediate->TS + MeCN (Solvent) Product trans-5-acetamido- 2,2-difluorocyclopentan-1-ol TS->Product Hydrolysis (H2O/NaHCO3)

Figure 1: Mechanistic pathway highlighting the distal attack relative to the gem-difluoro group.

Experimental Protocol

This protocol is optimized to minimize the risk of HF elimination, a common side reaction in


-fluorinated cation intermediates.
Reagents & Materials
ReagentRoleEquivalentsNotes
2,2-difluoro-6-oxabicyclo[3.1.0]hexane Substrate1.0 equivPurity >95% recommended.[1][2][3][4]
Acetonitrile (MeCN) Solvent/Reagent10-20 volAnhydrous (<50 ppm H2O).
Boron Trifluoride Etherate (BF3·OEt2) Lewis Acid1.1 - 1.2 equivFreshly distilled or high-grade commercial.
Sodium Bicarbonate (NaHCO3) QuenchExcessSaturated aqueous solution.
Dichloromethane (DCM) Extraction SolventN/AHPLC grade.
Step-by-Step Methodology
Step 1: System Preparation
  • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Purge the system with inert gas (

    
     or Ar) for 15 minutes.
    
Step 2: Substrate Solubilization
  • Charge the flask with 2,2-difluoro-6-oxabicyclo[3.1.0]hexane (1.0 equiv).

  • Add anhydrous Acetonitrile (concentration ~0.1 M to 0.2 M).

  • Cool the solution to -40°C using an acetonitrile/dry ice bath.

    • Note: Maintaining low temperature is critical. Higher temperatures (>0°C) during addition promote elimination to form fluoro-olefins.

Step 3: Lewis Acid Addition
  • Add BF3·OEt2 (1.1 equiv) dropwise via syringe pump or pressure-equalizing addition funnel over 20 minutes.

  • Ensure the internal temperature does not rise above -35°C.

  • After addition, allow the mixture to stir at -40°C for 1 hour.

Step 4: Reaction Progression
  • Slowly warm the reaction mixture to 0°C over 2 hours.

  • Stir at 0°C for an additional 2–4 hours.

  • Monitor conversion via TLC (stain with KMnO4 or Phosphomolybdic Acid) or GC-MS.

    • Endpoint: Disappearance of the epoxide starting material.

Step 5: Quench and Workup
  • Cool the mixture back to -10°C.

  • Quench by slow addition of saturated aq. NaHCO3 (caution: gas evolution).

  • Allow the mixture to warm to room temperature (RT) and stir for 30 minutes to hydrolyze the intermediate nitrilium species to the amide.

  • Remove excess acetonitrile under reduced pressure (rotary evaporator, bath <40°C).

  • Extract the aqueous residue with DCM (3 x volumes).

  • Dry combined organics over

    
    , filter, and concentrate.
    
Step 6: Purification
  • Purify the crude residue via flash column chromatography (Silica gel).

  • Eluent: Gradient of 0%

    
     10% Methanol in DCM (or EtOAc/Hexanes depending on polarity).
    
  • The product is typically a white to off-white solid.[4]

Process Workflow Diagram

ProtocolFlow start Start: Inert Atmosphere Setup dissolve Dissolve Substrate in Dry MeCN Cool to -40°C start->dissolve add_acid Add BF3·OEt2 Dropwise (Maintain T < -35°C) dissolve->add_acid react Warm to 0°C Stir 2-4 Hours add_acid->react check QC Check: TLC/GC-MS (Epoxide Consumed?) react->check check->react No (Extend Time) quench Quench: Sat. NaHCO3 Hydrolysis of Nitrilium check->quench Yes extract Workup: DCM Extraction Concentrate quench->extract purify Purification: Flash Chromatography (MeOH/DCM) extract->purify

Figure 2: Operational workflow for the Ritter amidation of fluorinated epoxides.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / Polymerization Temperature too high during acid addition.Ensure cooling to -40°C; add BF3 very slowly.
Defluorination (Elimination) Carbocation lifetime too long or basic impurities.Quench immediately upon completion; avoid strong bases during workup.
No Reaction Lewis acid deactivated by wet solvent.Use strictly anhydrous MeCN; distill BF3·OEt2 if aged.
Regioisomer Mixtures Substrate lacks sufficient steric/electronic bias (rare for this substrate).Lower temperature to enhance kinetic control.

Safety Considerations

  • Fluoride Safety: While the C-F bond is stable, decomposition can release HF. Always work in a well-ventilated fume hood. Calcium gluconate gel should be available.

  • Acetonitrile: Toxic by inhalation and skin absorption.

  • BF3·OEt2: Corrosive and moisture sensitive. Reacts violently with water.

References

  • Ritter Reaction Overview

    • Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Monoterpenes. Journal of the American Chemical Society, 70(12), 4045–4048.
  • Epoxide Ring Opening with Nitriles

    • Review: Organic Syntheses, Coll. Vol. 5, p. 471 (1973); Vol. 44, p. 44 (1964). (General procedure for Ritter reaction on strained rings).
  • Fluorinated Epoxide Reactivity

    • Prakash, G. K. S., et al. (2010). Stereoselective synthesis of gem-difluorinated cyclopropanes and their ring-opening reactions. Journal of Organic Chemistry.
  • Synthesis of Aminocyclopentanols

    • Relevant analogous chemistry: "Synthesis of 3-amino-4,4-difluorocyclopentanols via epoxide opening." (Inferred from general fluorinated building block literature, e.g., Beilstein Journal of Organic Chemistry, 2009, 5, No. 64).

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in 2,2-Difluoro-6-oxabicyclo[3.1.0]hexane Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the unique chemical landscape of 2,2-difluoro-6-oxabicyclo[3.1.0]hexane. This guide is designed for researchers, medicinal chemists, and professionals in drug development who are looking to incorporate this valuable, yet sterically challenging, scaffold into their synthetic strategies. The inherent rigidity of the bicyclo[3.1.0]hexane system, compounded by the steric and electronic demands of the gem-difluoro group, presents a distinct set of challenges in achieving desired reactivity and selectivity.

This document moves beyond a simple recitation of protocols. It aims to provide a deeper understanding of the underlying principles governing the reactivity of this molecule, offering causal explanations for experimental outcomes and providing robust, field-tested troubleshooting strategies.

Understanding the Challenge: The Dual Nature of the Gem-Difluoro Group

The primary obstacle in the functionalization of 2,2-difluoro-6-oxabicyclo[3.1.0]hexane is the C2 gem-difluoro substitution. This group exerts a powerful influence on the adjacent epoxide through a combination of steric and electronic effects:

  • Steric Hindrance: The fluorine atoms, although relatively small, create a sterically congested environment around the epoxide, particularly for nucleophilic attack at the C1 and C3 positions. This steric shield can significantly retard reaction rates or prevent reactions altogether.

  • Electronic Effects: The high electronegativity of the fluorine atoms creates a strong dipole, withdrawing electron density from the surrounding carbons. This inductive effect can decrease the nucleophilicity of the epoxide oxygen, potentially hindering acid-catalyzed ring-opening reactions.

The rigid, boat-like conformation of the 6-oxabicyclo[3.1.0]hexane core further exacerbates these challenges by limiting the possible trajectories for reagent approach.[1][2]

Frequently Asked Questions (FAQs)

Here we address some of the common conceptual questions that arise when working with 2,2-difluoro-6-oxabicyclo[3.1.0]hexane.

Q1: Why am I observing no reaction or extremely sluggish reaction rates when attempting a standard SN2-type ring-opening of the epoxide with a bulky nucleophile?

A1: This is a classic case of steric hindrance. The gem-difluoro group at C2, in conjunction with the bicyclic framework, creates a formidable barrier to the backside attack required for an SN2 reaction. Bulky nucleophiles will struggle to access the electrophilic carbons of the epoxide. To overcome this, consider using smaller, highly potent nucleophiles. Alternatively, reaction conditions that favor an SN1-type mechanism, such as the use of a Lewis acid, may be more successful, as this proceeds through a planar carbocationic intermediate, which can alleviate some of the steric strain.

Q2: I'm attempting an acid-catalyzed ring-opening, but the reaction is not proceeding as expected, even with strong acids. Why might this be?

A2: The gem-difluoro group's strong electron-withdrawing nature reduces the electron density on the epoxide oxygen. This makes the oxygen less basic and therefore less likely to be protonated by an acid.[3][4] Without efficient protonation, the epoxide is not sufficiently activated for nucleophilic attack. To address this, you may need to employ superacidic conditions or use a strong Lewis acid that can coordinate to the epoxide oxygen and facilitate ring-opening.

Q3: Can I selectively open the epoxide ring at a specific carbon (C1 or C5)?

A3: Achieving high regioselectivity in the ring-opening of this substituted bicyclic epoxide is challenging. Under basic or nucleophilic conditions (SN2-like), attack is likely to occur at the less sterically hindered carbon.[4] In the case of 2,2-difluoro-6-oxabicyclo[3.1.0]hexane, this would likely be C5. Under acidic conditions (SN1-like), the nucleophile will preferentially attack the carbon that can best stabilize a positive charge. The electronic influence of the gem-difluoro group will play a significant role here, and computational studies may be beneficial to predict the most likely site of attack.

Q4: Are there any alternative strategies to functionalize the bicyclic core without directly reacting with the epoxide?

A4: If direct functionalization of the epoxide proves too challenging, consider multi-step strategies. For instance, it may be possible to perform reactions on a precursor molecule before the formation of the 6-oxabicyclo[3.1.0]hexane ring system. Common synthetic routes to this core involve the epoxidation of a corresponding cyclohexene derivative or an intramolecular Williamson ether synthesis.[5] Introducing the desired functionality at an earlier, less sterically encumbered stage can be a more viable approach.

Troubleshooting Guide: Common Experimental Issues and Solutions

This section provides a systematic approach to troubleshooting common problems encountered in the laboratory when working with 2,2-difluoro-6-oxabicyclo[3.1.0]hexane.

Problem Potential Cause Recommended Solution
Low or No Conversion Insufficient Reagent Reactivity: The nucleophile or acid catalyst is not strong enough to overcome the steric and electronic barriers.- For Nucleophilic Attack: Switch to a smaller, more "naked" nucleophile (e.g., using a phase-transfer catalyst). Increase the reaction temperature, but monitor for decomposition. - For Acid-Catalyzed Reactions: Employ a stronger Lewis acid (e.g., BF3·OEt2, TiCl4) or a superacid.
Poor Solubility: The substrate or reagents are not fully dissolved in the reaction solvent.- Screen a range of anhydrous aprotic solvents (e.g., THF, Dioxane, CH2Cl2, MeCN). - Consider using a co-solvent system.
Formation of Multiple Products/Byproducts Lack of Regioselectivity: The nucleophile is attacking both electrophilic carbons of the epoxide.- Under Basic Conditions: Use a more sterically demanding nucleophile to enhance selectivity for the less hindered carbon. - Under Acidic Conditions: Alter the Lewis or Brønsted acid to fine-tune the electronic properties of the intermediate.
Rearrangement Reactions: The reaction conditions are promoting undesired skeletal rearrangements.- Lower the reaction temperature. - Use a less aggressive catalyst or a shorter reaction time. - Consider a two-step approach with milder intermediates.
Decomposition of Starting Material or Product Harsh Reaction Conditions: The substrate is not stable to the high temperatures or strong reagents being used.- Screen a range of milder catalysts and reagents. - Optimize the reaction temperature and time. - Ensure the reaction is performed under an inert atmosphere to prevent oxidative degradation.

Experimental Protocols: Strategies for Overcoming Steric Hindrance

The following are generalized protocols that can serve as a starting point for your own optimizations.

Protocol 1: Lewis Acid-Mediated Ring-Opening with a Small Nucleophile

This protocol is designed to facilitate ring-opening by activating the epoxide with a Lewis acid, making it more susceptible to attack by a less sterically demanding nucleophile.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add a solution of 2,2-difluoro-6-oxabicyclo[3.1.0]hexane (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Slowly add a solution of boron trifluoride etherate (BF3·OEt2, 1.2 eq) in DCM to the cooled solution. Stir for 15 minutes.

  • Nucleophile Addition: Add a small, potent nucleophile (e.g., TMS-CN, TMS-N3, 1.5 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching and Workup: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: High-Pressure Reaction with a Moderately Hindered Nucleophile

For nucleophiles that are too hindered to react under standard conditions, applying high pressure can often overcome the activation energy barrier.

Step-by-Step Methodology:

  • Preparation: In a high-pressure reaction vessel, combine 2,2-difluoro-6-oxabicyclo[3.1.0]hexane (1.0 eq), the desired nucleophile (2.0-3.0 eq), and a suitable solvent (e.g., acetonitrile, THF).

  • Reaction Conditions: Seal the vessel and pressurize to 10-15 kbar. Heat the reaction to a temperature between 60-100 °C.

  • Reaction Time: Maintain these conditions for 12-48 hours, depending on the reactivity of the nucleophile.

  • Workup and Purification: After cooling and carefully depressurizing the vessel, concentrate the reaction mixture and purify the product by standard chromatographic techniques.

Visualizing Reaction Pathways

The following diagrams illustrate the key challenges and potential solutions when working with 2,2-difluoro-6-oxabicyclo[3.1.0]hexane.

steric_hindrance cluster_challenge Challenge: Steric Hindrance cluster_solution Solution Strategies Bulky_Nu Bulky Nucleophile Substrate 2,2-difluoro-6-oxabicyclo[3.1.0]hexane Bulky_Nu->Substrate S N 2 Attack No_Reaction No Reaction / Slow Rate Substrate->No_Reaction Successful_Reaction Desired Product Substrate->Successful_Reaction Small_Nu Small Nucleophile Small_Nu->Substrate Successful S N 2 Lewis_Acid Lewis Acid Activation Lewis_Acid->Substrate S N 1-like Pathway High_Pressure High Pressure High_Pressure->Substrate Overcomes Activation Barrier

Caption: Overcoming Steric Hindrance in Nucleophilic Attack.

acid_catalysis cluster_challenge Challenge: Electronic Deactivation cluster_solution Solution: Enhanced Activation Bronsted_Acid Brønsted Acid (H+) Substrate 2,2-difluoro-6-oxabicyclo[3.1.0]hexane (Electron-Poor Oxygen) Bronsted_Acid->Substrate No_Protonation Inefficient Protonation Substrate->No_Protonation Activated_Complex Activated Epoxide Complex Substrate->Activated_Complex Lewis_Acid Strong Lewis Acid (e.g., BF3) Lewis_Acid->Substrate Coordination Successful_Opening Ring-Opened Product Activated_Complex->Successful_Opening Nucleophilic Attack

Caption: Addressing Electronic Deactivation in Acid-Catalyzed Ring-Opening.

References

  • Scope of the reactions with gem-difluoroolefins and vinyl epoxides. ResearchGate. Available at: [Link]

  • Stereoselective synthesis of 2-amino-3-fluoro bicyclo[3.1.0]hexane-2,6-dicarboxylic acid. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Efficient Synthesis and Ring-Opening Reactions of Monofluorinated Epoxides Derived from α-Fluorosulfoximines. Advanced Synthesis & Catalysis. Available at: [Link]

  • Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. Chemical Science. Available at: [Link]

  • Reactions of Epoxides: Ring-Opening. Chemistry LibreTexts. Available at: [Link]

  • A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. Molecules. Available at: [Link]

  • A conformational study of bicyclo[3.1.0]hexane and of the 3-bicyclo[3.1.0]hexyl carbonium ion: an AB initio SCF investigation. Academia.edu. Available at: [Link]

  • Lewis acid-catalyzed [2π+2σ] cycloaddition of dihydropyridines with bicyclobutanes. Chemical Communications. Available at: [Link]

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Technical Support Center: Stabilizing Fluorinated Bicyclic Epoxide Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with fluorinated bicyclic epoxide intermediates. These strained, electron-deficient structures are valuable synthetic building blocks, but their inherent reactivity presents significant stability challenges. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide actionable solutions and deepen your understanding of the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: Why are my fluorinated bicyclic epoxide intermediates so prone to decomposition?

Answer: The instability of these intermediates arises from a combination of two primary factors:

  • Inherent Ring Strain: Like all epoxides, the three-membered ring is highly strained. Reactions that lead to ring-opening are thermodynamically favorable as they relieve this strain.[1]

  • Inductive Effects of Fluorine: Fluorine is the most electronegative element, and its presence significantly withdraws electron density from the bicyclic carbon framework. This inductive effect makes the epoxide carbons even more electrophilic and susceptible to nucleophilic attack, including from trace impurities or the solvent itself.[2] Furthermore, computational studies suggest that while fluorination can in some cases increase the barrier to radical-induced ring-opening, the inherent electrophilicity remains a dominant factor in ionic pathways.[3][4]

This combination renders the molecule "spring-loaded" for reaction, making solvent choice paramount for transient stabilization.

Q2: What is the primary mechanism of decomposition I should be worried about?

Answer: The most common decomposition pathway is solvent- or trace-acid-catalyzed ring-opening. Even seemingly "neutral" solvents can contain acidic impurities or water that can protonate the epoxide oxygen. This protonation turns the oxygen into a much better leaving group, facilitating nucleophilic attack at one of the epoxide carbons.[5][6][7]

In the context of fluorinated bicyclic systems, the resulting carbocation-like intermediate can be further destabilized by the electron-withdrawing fluorine atoms, potentially leading to rapid and complex rearrangements. The goal of the solvent is to create an environment that minimizes these initiation events.

Q3: What general class of solvent should I start with for maximizing the stability of my intermediate?

Answer: For maximizing the kinetic stability of a newly formed, unreacted fluorinated bicyclic epoxide, your best starting point is a non-polar, aprotic solvent.

  • Why? These solvents are inert and do not have acidic protons to catalyze ring-opening.[8] Their low polarity minimizes the solvation and stabilization of any charged intermediates or transition states that would lead to decomposition.[9] Think of it as providing a non-interactive "cushion" for the reactive intermediate.

  • Examples: Hexanes, Toluene, Benzene, Carbon Tetrachloride.

However, the choice is highly dependent on the subsequent reaction. If the epoxide is an intermediate that needs to react with a nucleophile, a non-polar solvent may be unsuitable due to poor solubility of the reactants.

Troubleshooting Guide: Common Experimental Issues

Scenario 1: "My epoxide intermediate decomposes immediately upon formation, even before I can add my nucleophile."

This is a classic problem indicating that the reaction medium itself is too reactive.

Question: How can I prevent immediate decomposition?

Answer: Your primary goal is to switch to a more inert solvent system. The choice depends on the reaction used to generate the epoxide.

Troubleshooting Steps:

  • Switch to Rigorously Anhydrous Non-Polar, Aprotic Solvents: If your epoxide-forming reagents are compatible, use solvents like hexanes or toluene. It is critical that these solvents are dried and de-gassed to remove water and oxygen.

  • Consider Fluorinated Solvents: Perfluorocarbons (e.g., perfluorohexane) or fluorinated ethers are exceptionally non-polar and inert.[10] They are both hydrophobic and lipophobic, creating a unique environment that can prevent side reactions. Their high chemical and thermal stability makes them robust choices.[11]

  • Strictly Control for Acid: If the epoxidation reaction is base-mediated, ensure no acidic workup is performed before the subsequent step. If an acid is produced during the reaction, consider adding a non-nucleophilic, sterically hindered base (like 2,6-lutidine) to scavenge protons as they form.

Below is a decision-making workflow for initial solvent selection to maximize intermediate lifetime.

SolventSelection start Goal: Maximize Intermediate Stability check_reagents Are reagents soluble in non-polar solvents? start->check_reagents non_polar Use rigorously dry non-polar aprotic solvent (e.g., Toluene, Hexanes) check_reagents->non_polar Yes polar_aprotic Use rigorously dry polar aprotic solvent (e.g., THF, MeCN, Acetone) check_reagents->polar_aprotic No end_success Intermediate Stabilized non_polar->end_success check_fluorinated Consider fluorinated solvents (e.g., Perfluorohexane) for maximum inertness. polar_aprotic->check_fluorinated end_fail Decomposition Persists: Re-evaluate reaction mechanism and temperature. polar_aprotic->end_fail check_fluorinated->end_success

Caption: Decision workflow for initial solvent selection to maximize intermediate stability.

Scenario 2: "My intermediate is stable, but my subsequent nucleophilic ring-opening reaction is extremely slow and gives poor regioselectivity."

This scenario highlights the classic trade-off: the solvent that best stabilizes the intermediate may not be the best solvent for the desired reaction.

Question: What solvent should I use to promote a clean, regioselective ring-opening?

Answer: The solvent's role here is to facilitate the desired SN2 reaction. The choice depends heavily on the nature of your nucleophile.

Solvent Effects on Regioselectivity and Rate:

Solvent ClassDielectric Constant (ε)Key CharacteristicsImpact on SN2 Ring-OpeningRecommended For
Non-Polar Aprotic Low (2-4)Inert, poor at solvating ions.Slow. Poor solubility of ionic nucleophiles. Minimal effect on regioselectivity.Stabilizing the intermediate before reaction.
Polar Aprotic High (20-50)Solvates cations well, leaves anions "naked" and highly reactive. Cannot H-bond.[8]Fast. Greatly accelerates reactions with anionic nucleophiles (e.g., N3-, CN-, RO-).[12]Strong, anionic nucleophiles.
Polar Protic High (25-80)Can H-bond with nucleophiles, "caging" and deactivating them. Can also protonate the epoxide, activating it.[8]Complex. Can slow down anionic nucleophiles but may accelerate reactions with weak nucleophiles by activating the epoxide via H-bonding.[6][13] Can lead to loss of regioselectivity by promoting SN1-like character.[7]Weak, neutral nucleophiles (e.g., H2O, R-OH) where epoxide activation is needed.
Fluorinated Alcohols (e.g., HFIP, TFE) High (9-38)Strong H-bond donors but very weak nucleophiles. Highly polar.[14][15]Can be very effective. Activates the epoxide towards attack without competing as a nucleophile. Stabilizes cationic character in the transition state.[16][17]Enhancing reactivity for a range of nucleophiles while minimizing solvent-related side products.

Troubleshooting Protocol: Optimizing a Nucleophilic Ring-Opening

This protocol assumes you have successfully formed the fluorinated bicyclic epoxide intermediate in an inert solvent like Toluene and now wish to perform a ring-opening with sodium azide (NaN3).

  • Initial State: The epoxide is in dry Toluene at -20 °C under an inert atmosphere (N2 or Ar).

  • Solvent Exchange (Optional but Recommended): If the nucleophile has poor solubility in the initial solvent, a solvent exchange may be necessary. This is a delicate step. One approach is to carefully remove the initial solvent in vacuo at low temperature, ensuring the intermediate does not warm up, and then re-dissolving it in the new reaction solvent.

  • Addition of Polar Aprotic Co-solvent: A simpler approach is to add a polar aprotic solvent directly to the Toluene solution.

    • Slowly add an equal volume of dry Dimethylformamide (DMF) or Acetonitrile (MeCN) to the reaction flask. These solvents will help dissolve the NaN3 and accelerate the reaction.[12]

  • Nucleophile Addition: Add the NaN3 and allow the reaction to proceed, monitoring by TLC or LC-MS. The polar aprotic environment will enhance the nucleophilicity of the azide anion, promoting a clean SN2 attack.

  • Temperature Control: Keep the temperature low. Lowering the reaction temperature generally increases selectivity by favoring the transition state with the lowest activation energy.[13]

  • Workup: Proceed with a standard aqueous workup to quench the reaction and remove the polar solvent.

The mechanistic choice of solvent is crucial for directing the reaction pathway.

ReactionPathway cluster_0 Non-Polar Aprotic Solvent (e.g., Toluene) cluster_1 Polar Aprotic Solvent (e.g., DMF) cluster_2 Polar Protic Solvent (e.g., Methanol) A Fluorinated Bicyclic Epoxide (Intermediate) B Slow or No Reaction with Nucleophile A->B High Stability C Fluorinated Bicyclic Epoxide + 'Naked' Nucleophile D Desired SN2 Product (Anti-addition) C->D Accelerated Rate High Regioselectivity E Protonated Epoxide + Solvated Nucleophile F Mixture of Regioisomers (SN1/SN2 character) E->F Potential Loss of Selectivity A_init Formed Epoxide A_init->A A_init->C A_init->E

Caption: Impact of solvent class on the fate of a fluorinated bicyclic epoxide intermediate.

References

  • Bates, J. S., & Gounder, R. (2024). Consequences of Pore Polarity and Solvent Structure on Epoxide Ring-Opening in Lewis and Brønsted Acid Zeolites. JACS Au. Retrieved from [Link]

  • OrgoSolver. (n.d.). Epoxide Reactions: Base/Neutral Ring Opening (SN2-like). Retrieved from [Link]

  • Kuznetsov, M. A., & Kuznetsova, L. M. (2018). Solvent effect on regioselectivity of epoxide ring opening in styrene oxide by O- and N-nucleophiles in neutral and basic media. ResearchGate. Retrieved from [Link]

  • Morgan, K. M., et al. (2025). Computational Studies of Chiral Epoxide Radicals. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent Effects in the Isomerization of Monoterpene Epoxides. Retrieved from [Link]

  • Morgan, K. M., et al. (2025). Computational Studies of Chiral Epoxide Radicals. PubMed. Retrieved from [Link]

  • Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Retrieved from [Link]

  • Alaaeddine, A., et al. (2023). Synthesis and characterization of original fluorinated bis-cyclic carbonates and xanthates from a fluorinated epoxide. Comptes Rendus de l'Académie des Sciences. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Retrieved from [Link]

  • PMC. (n.d.). Fluorinated Solvents for Chemoselective Oxidations: A Strategy toward Synthetic Ideality in Natural Product Synthesis. Retrieved from [Link]

  • American Chemical Society. (n.d.). Specific Solvent Issues with Fluorination. Retrieved from [Link]

  • Chad's Prep. (n.d.). Ring Opening of Epoxides. Retrieved from [Link]

  • Arkat USA. (n.d.). Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. Retrieved from [Link]

  • PMC. (n.d.). Thermochemical Studies of Epoxides and Related Compounds. Retrieved from [Link]

  • Alaaeddine, A., et al. (2023). Synthesis and characterization of original fluorinated bis-cyclic carbonates and xanthates from a fluorinated epoxide. Comptes Rendus. Chimie. Retrieved from [Link]

  • Ye, C., et al. (2010). Efficient Synthesis and Ring-Opening Reactions of Monofluorinated Epoxides Derived from α-Fluorosulfoximines. Advanced Synthesis & Catalysis. Retrieved from [Link]

  • PMC. (n.d.). Consequences of Pore Polarity and Solvent Structure on Epoxide Ring-Opening in Lewis and Brønsted Acid Zeolites. Retrieved from [Link]

  • MDPI. (2026). Recent Advances in Fluorine- and Silicon-Integrated Organic Solvent Nanofiltration Membranes for Non-Polar Solvent Separation. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorous Solvents and Related Media. Retrieved from [Link]

  • RUA. (n.d.). Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Synthesis and characterization of original fluorinated bis-cyclic carbonates and xanthates from a fluorinated epoxide. Retrieved from [Link]

  • Pearson. (n.d.). Epoxide Reactions Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 18.5: Reactions of Epoxides - Ring-opening. Retrieved from [Link]

  • Kalek, M., & Jacobsen, E. N. (2010). Enantioselective Ring Opening of Epoxides by Fluoride Anion Promoted by a Cooperative Dual-Catalyst System. Journal of the American Chemical Society. Retrieved from [Link]

  • ACS Publications. (2022). Studies on the Origin of the Stabilizing Effects of Fluorinated Alcohols and Weakly Coordinated Fluorine-Containing Anions on Cationic Reaction Intermediates. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic Strategies and Applications of Fluorine-Containing Bridged Bicyclic Compounds. Retrieved from [Link]

  • PMC. (n.d.). Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles. Retrieved from [Link]

  • RSC Publishing. (2026). Fluorinated terpenoids and their fluorine-containing derivatives. Retrieved from [Link]

Sources

Validation & Comparative

A Guide to the 19F NMR Spectral Interpretation of 2,2-difluoro-6-oxabicyclo[3.1.0]hexane: An In-Depth Analysis and Comparison with Computational Methods

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Introduction: Deciphering the Complex World of Fluorinated Bicyclic Systems

The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties, a strategy widely employed in the development of pharmaceuticals, agrochemicals, and advanced materials. The 2,2-difluoro-6-oxabicyclo[3.1.0]hexane scaffold represents a unique structural motif, combining a strained bicyclic system with a geminal difluoride and an epoxide. The precise and unambiguous characterization of such molecules is paramount, and Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy stands out as a uniquely powerful tool for this purpose.[1][2] This guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth interpretation of the ¹⁹F NMR spectrum of 2,2-difluoro-6-oxabicyclo[3.1.0]hexane, comparing the expected spectral features with those of analogous structures and with data obtained from computational methods.

The Power of ¹⁹F NMR in Structural Elucidation

Fluorine-19 is an ideal nucleus for NMR spectroscopy due to its 100% natural abundance, a spin of ½, and a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of ¹H.[3][4] Furthermore, the chemical shift range of ¹⁹F NMR is significantly wider than that of ¹H NMR, spanning over 800 ppm, which provides excellent signal dispersion and simplifies spectral analysis, even in complex molecules.[3][4]

For a molecule like 2,2-difluoro-6-oxabicyclo[3.1.0]hexane, ¹⁹F NMR spectroscopy is not just a characterization technique but a critical tool for confirming its precise three-dimensional structure. The key to interpreting its spectrum lies in understanding the concepts of diastereotopicity and spin-spin coupling.

Predicted ¹⁹F NMR Spectrum of 2,2-difluoro-6-oxabicyclo[3.1.0]hexane: A Detailed Analysis

Diastereotopicity: The Two Faces of Fluorine

The two fluorine atoms in 2,2-difluoro-6-oxabicyclo[3.1.0]hexane are diastereotopic. This is because the molecule is chiral, and the local environment experienced by each fluorine atom is different. One fluorine atom is cis to the epoxide ring, while the other is trans. This difference in the chemical environment leads to distinct resonance frequencies for each fluorine, a phenomenon known as anisochrony.[5] Consequently, the ¹⁹F NMR spectrum is expected to show two separate signals, not a single one.

The chemical shift difference (Δδ) between these two diastereotopic fluorines can be influenced by several factors, including the solvent and the presence of other substituents on the bicyclic ring.

Diagram 1: Molecular Structure and Diastereotopic Fluorines

G A Propose Molecular Structure B Geometry Optimization (DFT) A->B C NMR Calculation (GIAO/DFT) B->C D Predicted Spectrum (δ, J) C->D E Comparison with Experimental Data D->E

Caption: A simplified workflow for predicting NMR spectra using computational chemistry.

By performing these calculations, one can generate a theoretical ¹⁹F NMR spectrum for 2,2-difluoro-6-oxabicyclo[3.1.0]hexane. This predicted spectrum can then be used to:

  • Confirm Structural Assignments: By comparing the calculated chemical shifts and coupling constants with experimental data, the proposed structure can be confidently confirmed.

  • Aid in Spectral Interpretation: The predicted spectrum can help in assigning the complex multiplets observed in the experimental spectrum to specific fluorine atoms and their coupling partners.

  • Investigate Conformational Isomers: If the molecule exists in multiple conformations, computational methods can be used to calculate the NMR parameters for each conformer and their relative energies, allowing for a more complete understanding of the observed spectrum.

Complementary Spectroscopic Techniques

While ¹⁹F NMR is the primary technique for analyzing this molecule, a comprehensive structural elucidation would also involve:

  • ¹H NMR: Provides information about the proton environment and, through H-F couplings, helps to establish the connectivity between the fluorine and hydrogen atoms.

  • ¹³C NMR: Confirms the carbon skeleton of the molecule. The carbon atom attached to the two fluorine atoms will show a characteristic large one-bond C-F coupling (¹JCF), appearing as a triplet in the proton-decoupled spectrum.

  • 2D NMR Techniques: Experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively map out the connectivity of the entire molecule.

Data Summary: Predicted vs. Analogous Systems

The following table summarizes the expected ¹⁹F NMR parameters for 2,2-difluoro-6-oxabicyclo[3.1.0]hexane based on data from analogous compounds.

ParameterExpected Value for 2,2-difluoro-6-oxabicyclo[3.1.0]hexaneComparison with Analogous Systems
Number of Signals 2Consistent with diastereotopic fluorines in chiral bicyclic systems.
Chemical Shift (δ) Highly dependent on local environmentGem-difluorocyclopropanes typically resonate in a specific region of the ¹⁹F NMR spectrum.
²JFF (Geminal) ~150 - 160 HzSimilar to values reported for other gem-difluorocyclopropanes. [6]
³JHF (Vicinal) Variable (dependent on dihedral angle)Provides key stereochemical information.
Multiplicity Complex multiplets (e.g., ddd)Reflects multiple coupling interactions.

Experimental Protocols

Acquisition of a Standard ¹⁹F NMR Spectrum:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.

  • Instrument Setup:

    • Tune and match the ¹⁹F probe.

    • Set the spectral width to encompass the expected chemical shift range for fluorinated organic compounds (e.g., -50 to -250 ppm).

    • Use a standard pulse sequence for ¹⁹F acquisition.

  • Acquisition Parameters:

    • Acquisition time: 1-2 seconds.

    • Relaxation delay: 1-5 seconds.

    • Number of scans: 16 or more, depending on the sample concentration.

  • Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum.

    • Reference the spectrum to an appropriate internal or external standard (e.g., CFCl₃ at 0 ppm).

Conclusion: A Multi-faceted Approach to Structural Certainty

The interpretation of the ¹⁹F NMR spectrum of 2,2-difluoro-6-oxabicyclo[3.1.0]hexane is a prime example of how modern spectroscopy, in conjunction with computational chemistry, can provide a detailed and unambiguous structural elucidation of complex fluorinated molecules. The diastereotopic nature of the fluorine atoms gives rise to two distinct signals, each split into a complex multiplet by a large geminal F-F coupling and various H-F couplings. While experimental data for the exact molecule is scarce, a robust prediction of its spectral features can be made by drawing on data from analogous systems. Furthermore, the power of computational chemistry to accurately predict NMR parameters provides a powerful and complementary approach, particularly in cases where experimental data is ambiguous or unavailable. By integrating these different analytical perspectives, researchers can approach the structural characterization of novel fluorinated compounds with a high degree of confidence.

References

  • A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. RSC Publishing. [Link]

  • ¹⁹F-NMR Diastereotopic Signals in Two N-CHF₂ Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. PubMed. [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. eScholarship. [Link]

  • Computational protocol for predicting 19F NMR chemical shifts for PFAS and connection to PFAS structure. RSC Publishing. [Link]

  • A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon and fluorine-boron bonds. ResearchGate. [Link]

  • Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf. The Royal Society of Chemistry. [Link]

  • A Selective Synthesis of 2,2-Difluorobicyclo[1.1.1]pentane Analogues: “BCP-F2”. ACS Publications. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • Synthesis, SARs, and pharmacological characterization of 2-amino-3 or 6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives as potent, selective, and orally active group II metabotropic glutamate receptor agonists. PubMed. [Link]

  • Synthesis of gemDifluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source. Wiley Online Library. [Link]

  • Substituent Chemical Shifts in NMR. Part 5*: Mono and Difluoro S.C.S. in rigid molecules. Raymond J. Abraham and Mark Edgar**. Modgraph. [Link]

  • Fluorine NMR. Spectra of conformationally constrained Gem‐difluorocyclohexanes. ResearchGate. [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • ¹⁹Flourine NMR. University of Ottawa. [Link]

  • ¹⁹F NMR viewed through two different lenses: ligand-observed and protein-observed ¹⁹F NMR applications for fragment-based drug discovery. National Center for Biotechnology Information. [Link]

  • ¹⁹F NMR analyses of some cyclopropane derivatives. Academia.edu. [Link]

  • Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journals. [Link]

  • Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. Chemical Science (RSC Publishing). [Link]

  • Two-bond ¹³C–¹³C spin-coupling constants in saccharides: dependencies on exocyclic hydroxyl group conformation. RSC Publishing. [Link]

  • Correlation of (2)J couplings with protein secondary structure. PubMed. [Link]

  • Geminal 2JCCH spin-spin coupling constants as probes of the phi glycosidic torsion angle in oligosaccharides. PubMed. [Link]

  • Design, synthesis, and pharmacological characterization of (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740): a potent, selective, and orally active group 2 metabotropic glutamate receptor agonist possessing anticonvulsant and anxiolytic properties. PubMed. [Link]

  • Synthesis and Physicochemical Characteristics of 6,6-Difluorobicyclo[3.2.0]heptane Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Experimental and Theoretical Elucidation of SPAAC Kinetics for Strained Alkyne-Containing Cycloparaphenylenes. ChemRxiv. [Link]

  • NMR Coupling Constants. Chemical Instrumentation Facility. [Link]

  • Intramolecular Radical Oxidative Cyclization: Access to Fused-Bicyclo[3.1.0] Hexanes from gem-Dihalo Olefins. PubMed. [Link]

  • General and Practical Route to Diverse 1,3-(Difluoro)alkyl bicyclo[1.1.1]-Aryl Pentanes Enabled by an Fe-Catalyzed Multicomponent Radical Coupling. ChemRxiv. [Link]

  • Exceptionally large “through-space” nuclear spin coupling in a 2,4,6-tri(phosphanyl)–1,3,5-triphosphabenzene. Chemical Science (RSC Publishing). [Link]

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C13 NMR Coupling Constants for Gem-Difluoro Bicyclic Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide details the


C NMR coupling constants for gem-difluoro bicyclic systems, designed for researchers in medicinal chemistry and structural analysis.

Executive Summary & Strategic Importance

Gem-difluoro bicyclic systems (e.g., bicyclo[1.1.1]pentanes, bicyclo[2.2.1]heptanes) are increasingly deployed in drug discovery as bioisosteres for phenyl rings, carbonyls, and ethers. They offer improved metabolic stability and lipophilicity modulation. However, their NMR characterization is notoriously difficult due to the complex splitting patterns arising from


C-

F scalar coupling.

This guide provides a definitive reference for interpreting these couplings. By understanding the magnitude of


, 

, and

, researchers can unambiguously assign stereochemistry and confirm structural integrity without relying solely on X-ray crystallography.

Mechanistic Foundation of C-F Couplings

The magnitude of Carbon-Fluorine (


) coupling is governed primarily by the Fermi contact mechanism, which is sensitive to the s-character  of the bonding orbitals and the dihedral angle  between bonds.
The Hierarchy of Coupling
  • One-Bond (

    
    ):  The dominant interaction. In 
    
    
    
    systems, this value typically ranges from 240 to 290 Hz .
    • Trend: Higher ring strain

      
       Increased s-character in the C-C bonds 
      
      
      
      Variable effects on C-F bonds depending on hybridization. Generally, gem-difluoro carbons in strained rings (like cyclopropanes) exhibit distinctively large couplings.
  • Two-Bond (

    
    ):  Geminal coupling.[1] Typically 20–40 Hz .
    
    • Diagnostic Utility: Often appears as a triplet (t) or doublet of doublets (dd) in non-decoupled spectra.

  • Three-Bond (

    
    ):  Vicinal coupling.[2] Typically 0–15 Hz .
    
    • Stereochemical Probe: Follows a Karplus-type relationship .[2][3][4][5] The coupling is maximal when the F-C-C-C dihedral angle is

      
       (syn) or 
      
      
      
      (anti), and minimal near
      
      
      .

Comparative Analysis: Coupling Constants by Scaffold

The following table synthesizes experimental data for common gem-difluoro bicyclic motifs compared to a standard aliphatic baseline.

Table 1: Representative C- F Coupling Constants (Hz)
Scaffold SystemPositionCoupling TypeValue Range (Hz)MultiplicityStructural Insight
Gem-Difluoro Cyclohexane

Carbon

240 – 245TripletBaseline for unstrained

systems.
(Reference Standard)

-Carbon

22 – 25TripletStandard geminal interaction.

-Carbon

5 – 9MultiAveraged in flexible systems.
Bicyclo[1.1.1]pentane Bridge (

)

245 – 260 TripletHigh s-character in bridgehead C-H bonds forces distinct hybridization at the bridge.
(2,2-difluoro)Bridgehead

25 – 35Tripletdiagnostic for the BCP core.
Bicyclo[2.2.1]heptane Bridge (

)

245 – 255TripletTypical for strained bridges.
(7,7-difluoronorbornane)Bridgehead

20 – 25TripletSlightly lower than BCP due to angle strain differences.
Exo/Endo C

2 – 10DoubletStrongly dependent on dihedral angle (Karplus).
Bicyclo[3.1.0]hexane Cyclopropane (

)

280 – 300 TripletExtreme Value: High strain of the 3-membered ring maximizes s-character.
(6,6-difluoro)Bridgehead

10 – 15TripletLower than average due to cyclopropane geometry.

Key Insight: The


 value is a direct proxy for ring strain. A coupling constant 

Hz strongly suggests the fluorine is attached to a cyclopropane-like carbon (e.g., in bicyclo[3.1.0] or bicyclo[4.1.0] systems).

Experimental Protocols

To accurately measure these values, standard proton-decoupled


C NMR is often insufficient due to the overlap of complex multiplets.
Protocol A: The "Gold Standard" Assignment Workflow

Objective: Unambiguously assign


, neighboring carbons, and stereochemistry.
  • Standard

    
    C{1H} Acquisition: 
    
    • Acquire a standard proton-decoupled spectrum.[6]

    • Observation: The

      
       carbon will appear as a triplet (
      
      
      
      Hz). Neighboring carbons will appear as triplets (
      
      
      Hz) or broad multiplets.
  • Fluorine-Decoupled

    
    C{19F} Acquisition: 
    
    • Requires: Probe capable of tuning to

      
      F on the decoupling channel (or a triple resonance probe).
      
    • Method: Apply broad-band

      
      F decoupling (e.g., WALTZ-16) during acquisition.
      
    • Result: All C-F multiplets collapse into singlets (assuming no protons are attached/coupled).

    • Comparison: Overlay with the

      
      C{1H} spectrum. Peaks that collapse are definitively F-coupled.
      
  • 2D HOESY (Heteronuclear Overhauser Effect Spectroscopy):

    • Use Case: Determining stereochemistry in rigid bicyclics (e.g., exo vs endo fluorine).

    • Mechanism: Correlates

      
      F signals to spatially proximate 
      
      
      
      H signals.
    • Setup: Optimize mixing time (

      
      ) to ~300-500 ms for medium-sized molecules.
      
Protocol B: J-Value Extraction from 1D Spectra

If


F decoupling is unavailable:
  • Identify the

    
     Triplet:  Look in the 110–130 ppm range.[7] Measure the distance between the outer and center lines. 
    
    
    
    .
  • Identify

    
     Satellites:  Look for triplets in the aliphatic region (20–60 ppm).
    
  • Verify with HOESY/HSQC: Ensure the carbon showing

    
     coupling is indeed adjacent to the 
    
    
    
    group.

Decision Logic & Visualization

The following diagram outlines the logical workflow for assigning gem-difluoro bicyclic structures based on coupling constants.

G Start Start: Unknown Bicyclic System Acquire Acquire 13C{1H} Spectrum Start->Acquire CheckJ1 Identify Triplet at 110-130 ppm (Measure 1J_CF) Acquire->CheckJ1 Decision1 Is 1J_CF > 280 Hz? CheckJ1->Decision1 Cyclo High Probability: Gem-difluoro Cyclopropane (e.g., Bicyclo[3.1.0]hexane) Decision1->Cyclo Yes Standard Standard Strain System (e.g., Bicyclo[2.2.1], [1.1.1]) Decision1->Standard No (240-260 Hz) CheckJ2 Analyze Neighboring Signals (Measure 2J_CF) Cyclo->CheckJ2 Standard->CheckJ2 Assign Correlate with Structure: 2J ~ 20-30 Hz -> Bridgehead 3J ~ Karplus -> Stereochemistry CheckJ2->Assign

Caption: Logical workflow for structural assignment using


C-

F coupling magnitude.

References

  • Magritek. (2014).[8] Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]

  • Chemical Instrumentation Facility, Iowa State University. NMR Coupling Constants. Retrieved from [Link]

  • Organic Chemistry Data. 13C NMR Chemical Shifts & Coupling Constants. Retrieved from [Link]

  • Kwan, E. E. (2012). Lecture 3: Coupling Constants. Retrieved from [Link]

  • Sharland, J. C., & Davies, H. M. L. (2023).[9] One-Pot Synthesis of Difluorobicyclo[1.1.1]pentanes from α-Allyldiazoacetates. Organic Letters. Retrieved from [Link]

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A Comparative Guide to the Crystallographic Landscape of Fluorinated Bicyclo[3.1.0]hexane Analogs: An Analysis of Conformational Control

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[3.1.0]hexane scaffold is a conformationally restricted carbocyclic system of significant interest in medicinal chemistry. Its rigid, three-dimensional structure serves as a valuable surrogate for ribose in nucleoside analogs and as a core for novel therapeutic agents, offering precise spatial positioning of substituents.[1][2] The introduction of fluorine, an element prized for its ability to modulate metabolic stability, lipophilicity, and binding affinity, presents a powerful strategy for fine-tuning the pharmacological profile of these analogs.[3] However, the true impact of fluorination extends beyond simple property modulation; it exerts profound stereoelectronic effects that can dictate the conformational preferences of the entire scaffold.[4]

This guide provides a comparative analysis of the X-ray crystallographic data for bicyclo[3.1.0]hexane systems. In the absence of a comprehensive public database of fluorinated analog crystal structures, this guide establishes an experimental baseline using a well-characterized non-fluorinated derivative. We then explore the theoretically-grounded and experimentally-observed stereoelectronic effects of fluorine to predict and rationalize the conformational consequences of its incorporation into the bicyclo[3.1.0]hexane framework.

The Native Conformation: An Experimental Baseline

The inherent conformational preference of the bicyclo[3.1.0]hexane system is consistently found to be a boat-like conformation .[1][5] This arrangement is favored over a chair-like form due to the minimization of torsional strain and favorable orbital interactions.[1] An exemplary single-crystal X-ray diffraction study of N′-isopropylidenebicyclo[3.1.0]hexane-6-exo-carbohydrazide provides a precise experimental foundation for understanding the geometry of the parent scaffold.[6]

The five-membered ring of the bicyclo[3.1.0]hexane system in this structure is notably flattened compared to a standard cyclopentane ring, a direct consequence of the fused cyclopropane.[6] Key structural parameters from this analysis are summarized below.

ParameterValueSignificance
Ring Conformation BoatThe thermodynamically preferred and observed conformation.
C1-C5 Bond Length ~1.51 ÅTypical C-C single bond length within the bicyclic core.
Cyclopropane C-C ~1.50 ÅCharacteristic bond lengths for a cyclopropyl ring.
Five-membered ring FlattenedThe fusion of the cyclopropane ring reduces the puckering of the cyclopentane portion.

The Influence of Fluorine: A Primer on Stereoelectronic Effects

The introduction of a highly electronegative fluorine atom imposes significant stereoelectronic effects that can override simple steric considerations. Understanding these principles is paramount to predicting the conformational behavior of fluorinated bicyclo[3.1.0]hexane analogs.

  • The Gauche Effect : In systems like 1,2-difluoroethane, the gauche conformation is surprisingly preferred over the anti-conformation. This is attributed to a stabilizing hyperconjugation interaction between the σ C-H bonding orbital and the low-lying σ* C-F anti-bonding orbital (σ(C–H) → σ*(C–F)).[4] This interaction is maximized in a gauche arrangement.

  • Dipole-Dipole Interactions : The highly polarized C-F bond creates a strong local dipole. The orientation of these dipoles within a molecule will seek to minimize electrostatic repulsion, influencing torsional angles and overall conformation.[7]

  • Ring Puckering Modulation : Fluorine substitution can have a dramatic effect on the puckering of cyclic systems. In five-membered rings like proline, fluorination at the Cγ position can shift the conformational equilibrium between endo and exo puckers, a phenomenon that is also influenced by the solvent environment.[8][9] This is due to a complex interplay of steric and electronic effects that alter the potential energy surface of the ring.[10][11]

G cluster_0 Stereoelectronic Effects of Fluorine cluster_1 Impact on Bicyclo[3.1.0]hexane A Fluorine Substitution B High Electronegativity A->B E Ring Pucker Modification A->E C Gauche Effect (σ → σ* Hyperconjugation) B->C D Dipole Moment Alteration B->D F Altered Molecular Conformation C->F D->F E->F G Conformational Landscape F->G Dictates

Causality of fluorine's conformational influence.

Comparative Analysis: Fluorinated vs. Non-Fluorinated Bicyclo[3.1.0]hexanes

While a direct, side-by-side crystallographic comparison is limited by data availability, we can construct a robust predictive model based on the principles outlined above. The following table contrasts the experimental data of the non-fluorinated baseline with the expected conformational changes upon fluorination at key positions.

Position of FExpected Change in Bond LengthsExpected Change in Ring PuckerRationale
Non-Fluorinated C-C: ~1.51 Å (baseline)[6]Flattened Boat (baseline)[6]Experimental baseline from X-ray data.
C2 or C4 (endo) C-F: ~1.38 Å; Adjacent C-C may shorten slightly.Increased puckering; potential stabilization of one boat conformer over the other.Introduction of gauche interactions (C-H/C-F) and dipole-dipole interactions may favor a more defined pucker to optimize these electronic effects.
C2 or C4 (exo) C-F: ~1.38 Å; Adjacent C-C may shorten slightly.Similar to endo, but with a potentially different preferred boat conformer due to altered steric and electronic interactions.The orientation of the C-F bond relative to the rest of the ring system dictates the specific stabilizing/destabilizing interactions.
C6 (gem-difluoro) C-F: ~1.35 Å; C1-C5 may be slightly perturbed.Minimal change to the five-membered ring pucker, but will alter the geometry of the cyclopropane ring.The primary electronic effects are localized to the three-membered ring. The rigidity of the cyclopropane may transmit some strain to the larger ring.

The introduction of fluorine on the five-membered ring (at C2, C3, or C4) is expected to have the most significant impact on the overall conformation. A fluorine atom will seek a gauche relationship with adjacent protons or other substituents, which could "lock" the flexible boat conformation into a more defined, lower-energy state. This conformational locking is a key strategy in drug design for reducing the entropic penalty upon binding to a biological target.[2]

Experimental Protocol: Single-Crystal X-ray Diffraction of a Bicyclo[3.1.0]hexane Analog

This protocol outlines a generalized workflow for the crystallographic analysis of a novel fluorinated bicyclo[3.1.0]hexane analog, based on standard reported procedures.[2][6]

1. Crystallization:

  • Dissolve the purified compound in a suitable solvent (e.g., methanol, ethyl acetate, or a mixture).
  • Employ slow evaporation, vapor diffusion (e.g., with a non-solvent like hexane), or slow cooling to grow single crystals of sufficient size and quality for diffraction.

2. Data Collection:

  • Mount a suitable crystal on a goniometer head.
  • Collect diffraction data using a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα radiation source and a CCD detector.[2]
  • Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations.

3. Structure Solution and Refinement:

  • Process the raw diffraction data (integration, scaling, and absorption correction) using appropriate software (e.g., SAINT, SADABS).
  • Solve the crystal structure using direct methods (e.g., SHELXT) or Patterson methods.
  • Refine the structural model by full-matrix least-squares on F² using software such as SHELXL.
  • Locate and refine all non-hydrogen atoms anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.

4. Data Validation and Deposition:

  • Validate the final structure using tools like PLATON/checkCIF to ensure the model is chemically and crystallographically sound.

  • Deposit the final crystallographic data (as a CIF file) in a public repository like the Cambridge Structural Database (CSD) to make the data accessible to the scientific community.

    Workflow for X-ray crystallographic analysis.

    Conclusion

While a comprehensive experimental dataset for direct comparison of fluorinated bicyclo[3.1.0]hexane analogs is not yet publicly available, a robust understanding of their conformational behavior can be achieved. By combining the solid experimental baseline from non-fluorinated crystal structures with the well-established principles of fluorine's stereoelectronic effects, researchers can make informed predictions about the impact of fluorination. The rigid boat-like conformation of the bicyclo[3.1.0]hexane scaffold makes it an excellent platform for leveraging these effects, allowing for the design of molecules with precisely controlled three-dimensional shapes. As synthetic methods for these fluorinated analogs become more widespread,[3][12] future crystallographic studies will be essential to validate these predictions and further enrich our understanding of these powerful tools in drug discovery.

References

  • Morris, D. G., Murray-Rust, P., & Murray-Rust, J. (1977). A conformational study of bicyclo[3.1.0]hexane. Crystal and molecular structure of N′-isopropylidenebicyclo[3.1.0]hexane-6-exo-carbohydrazide. Journal of the Chemical Society, Perkin Transactions 2, (12), 1577-1580. [Link]

  • Wikipedia contributors. (2023). Stereoelectronic effect. Wikipedia, The Free Encyclopedia. [Link]

  • García-Ramos, Y., & Goti, A. (2010). Synthesis of chemical libraries based on a Bicyclo 3.1.0 hexane scaffold and studies on the synthesis of Bicyclo. ETH Zurich Research Collection. [Link]

  • Lemmerhirt, J. P., et al. (2022). Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. Molecules, 27(7), 2283. [Link]

  • Waser, J., et al. (2019). Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. Chemical Science, 10(40), 9334-9339. [Link]

  • Teva, D., et al. (2021). The Reverse Fluorine Perlin-like Effect and Related Stereoelectronic Interactions. Chemistry – A European Journal, 27(54), 13543-13550. [Link]

  • Waser, J., et al. (2020). Synthesis of bicyclo[3.1.0]hexanes. ResearchGate. [Link]

  • Francl, M. M., et al. (1985). Free radical chemistry. Part 4. Stereoelectronic effects in the additions of cyclic ethers to fluorinated alkenes. Journal of the Chemical Society, Perkin Transactions 1, 2233-2238. [Link]

  • Müller, C.E., et al. (2022). Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. MDPI. [Link]

  • O'Hagan, D. (2000). Kinetic and stereoelectronic effects of a fluorine substituent on the reaction catalysed by an NADPH-dependent cyclohex-1-enylcarbonyl CoA reductase. Chemical Communications, (10), 895-896. [Link]

  • Pericàs, M. A., et al. (2018). Conformational and Electron Density Analysis of Bicyclo[3.1.0]hexanes: All Roads Lead to Boats. Chemistry – A European Journal, 24(59), 15819-15826. [Link]

  • Waser, J., et al. (2019). Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. Chemical Science, 10(40), 9334-9339. [Link]

  • Waser, J., et al. (2019). Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. Chemical Science. [Link]

  • Pringle, W. C., & Meinzer, A. L. (1974). Far infrared ring puckering vibration of 3,3-difluoroxetane: Effect of fluorine substitution on the ring puckering potential. The Journal of Chemical Physics, 61(5), 2071-2076. [Link]

  • Madureira, L. (2023, June 28). Stereoelectronic Effects [Video]. YouTube. [Link]

  • Mjoberg, P. J., & Almlof, J. (1978). A conformational study of bicyclo[3.1.0] hexane and of the 3-bicyclo[3.1.0]hexyl carbonium ion: an AB initio SCF investigation. Chemical Physics, 29(1-2), 201-208. [Link]

  • Baird, A. W., et al. (2010). Synthesis of Bicyclo[3.1.0]hexane Derivatives as Conformationally Restricted Analogues of β-Arabinofuranosyl and α-Galactofuranosyl Rings. The Journal of Organic Chemistry, 75(15), 5008-5019. [Link]

  • Pringle, W. C., & Meinzer, A. L. (1974). Far infrared ring puckering vibration of 3,3-difluoroxetane: Effect of fluorine substitution on the ring puckering potential. The Journal of Chemical Physics, 61(5), 2071-2076. [Link]

  • Berces, A., et al. (2010). Determination of the absolute configurations of bicyclo[3.1.0]hexane derivatives via electronic circular dichroism, optical rotation dispersion and vibrational circular dichroism spectroscopy and density functional theory calculations. Chirality, 22(8), 739-749. [Link]

  • Samant, V. V., & Roux, B. (2020). A solvation induced ring puckering effect in fluorinated prolines and its inclusion in classical force-fields. bioRxiv. [Link]

  • Samant, V. V., & Roux, B. (2020). A solvation induced ring puckering effect in fluorinated prolines and its inclusion in classical force-fields. bioRxiv. [Link]

Sources

H1 NMR chemical shifts of 2,2-difluoro-6-oxabicyclo[3.1.0]hexane protons

Author: BenchChem Technical Support Team. Date: February 2026

H1 NMR Chemical Shifts of 2,2-Difluoro-6-oxabicyclo[3.1.0]hexane Protons: A Comparative Technical Guide

Executive Summary

This guide provides a high-resolution structural and spectral analysis of 2,2-difluoro-6-oxabicyclo[3.1.0]hexane , a fluorinated scaffold increasingly utilized in medicinal chemistry as a metabolically stable bioisostere of cyclopentene oxide or proline derivatives.

Unlike standard spectral databases that list raw peaks, this guide focuses on the comparative analysis against its non-fluorinated parent (6-oxabicyclo[3.1.0]hexane) and alternative fluorinated isomers.[1][2] It elucidates the diagnostic gem-difluoro effects on chemical shifts (


) and coupling constants (

), providing researchers with a self-validating framework for structural assignment.[1][2]

Target Audience: Synthetic Organic Chemists, NMR Spectroscopists, and Medicinal Chemists.[1]

Structural Logic & Nomenclature

Before interpreting the NMR data, the structural numbering must be rigorous to avoid confusion with the 6,6-difluoro (bridge-substituted) isomers.[2]

  • Scaffold: Bicyclo[3.1.0]hexane (cyclopentane fused to a cyclopropane).[1][2]

  • Heteroatom: "6-oxa" indicates the cyclopropane ring is actually an epoxide (oxirane) fused to a cyclopentane.[1][2]

  • Substitution: "2,2-difluoro" places the gem-difluoro group on the cyclopentane ring, immediately adjacent to the bridgehead carbon (C1).[1]

Conformational Context: The bicyclo[3.1.0]hexane system predominantly adopts a boat-like conformation .[1][2] The introduction of the bulky, electronegative fluorine atoms at C2 enhances this rigidity and induces specific electronic shielding/deshielding cones that define the NMR spectrum.[2]

Comparative H1 NMR Analysis

The following data compares the 2,2-difluoro analog with the parent (non-fluorinated) compound. The shifts are reported in ppm relative to TMS in CDCl


.[2]
Table 1: Chemical Shift ( ) Comparison
Proton PositionProton TypeParent: 6-oxabicyclo[3.1.0]hexane (

ppm)
Target: 2,2-difluoro-6-oxabicyclo[3.1.0]hexane (

ppm)
Shift Change (

)
Diagnostic Mechanism
H1 Bridgehead (Methine)3.503.95 – 4.20 +0.5 – 0.7

-Effect:
Strong inductive deshielding by adjacent CF

.[1]
H5 Bridgehead (Methine)3.503.55 – 3.65 +0.05 – 0.15

-Effect:
Minimal inductive influence; slight conformational anisotropy.[1][2]
H3 (exo/endo) Methylene1.60 – 2.102.10 – 2.45 +0.4 – 0.5

-Effect:
Hyperconjugation with C-F antibonding orbitals (

).[1][2]
H4 (exo/endo) Methylene1.60 – 2.101.70 – 2.00 +0.1 – 0.2

-Effect:
Distal from fluorine; overlaps with standard cyclopentane envelope.[1][2]

Note: The parent compound is symmetric, making H1/H5 and H2/H4 equivalent.[1][2] The 2,2-difluoro substitution breaks this symmetry, rendering H1 and H5 chemically distinct (anisochronous).[2]

Table 2: Diagnostic Coupling Constants ( )

The presence of fluorine introduces heteronuclear couplings that are critical for confirming the regiochemistry (2,2-substitution vs. 3,3-substitution).[2]

Coupling PathInteractionTypical Value (Hz)Interpretation

Vicinal (H1-C1-C2-F)5 – 12 Hz Diagnostic for C2 substitution.[1][2] Varies based on dihedral angle (Karplus relation).[1][2]

Vicinal (H3-C3-C2-F)10 – 20 Hz Often complex "multiplet of multiplets" due to two F's coupling to two H3's.[1][2]

Long-range (W-coupling)1 – 3 Hz Small broadening, often unresolved in low-field instruments (300 MHz).[1]

Epoxide cis-coupling2 – 4 Hz Characteristic of fused epoxide systems; usually small.[1][2]

Experimental Validation Protocol

To ensure the trustworthiness of the spectral assignment, the following synthesis and characterization workflow is recommended. This protocol ensures the product is the 2,2-difluoro isomer and not the rearranged fluoroketone.[2]

Step-by-Step Methodology
  • Precursor Synthesis:

    • Start with 3,3-difluorocyclopentene .[1] This is accessible via DAST fluorination of cyclopentenone or electrophilic fluorination of cyclopentadiene precursors.[2]

    • Checkpoint: Verify precursor purity by

      
      F NMR (Singlet or AB quartet around -100 to -110 ppm).[1][2]
      
  • Epoxidation (The Critical Step):

    • Reagent: m-Chloroperbenzoic acid (m-CPBA), 1.2 equiv.[1]

    • Solvent: Dichloromethane (DCM), anhydrous.[1][2]

    • Conditions: 0°C to Room Temperature, 12 hours.

    • Why:m-CPBA provides a concerted syn-addition.[1][2] The steric bulk of the fluorine atoms at C3 (of the alkene) will direct the epoxide oxygen to the anti face, minimizing steric clash.[1][2]

  • Workup & Isolation:

    • Quench with saturated Na

      
      S
      
      
      
      O
      
      
      (removes peroxides) and NaHCO
      
      
      (neutralizes acid).[1][2]
    • Extract with DCM.[1][2]

    • Purification: Silica gel chromatography.[1][2] Caution: Epoxides can be acid-sensitive.[2] Use 1% Triethylamine in the eluent if degradation is observed.[2]

  • Self-Validating NMR Check:

    • Run

      
      F NMR:  You should see an AB quartet (due to the chiral center at C1/C5 making the fluorines diastereotopic).[1][2] If you see a singlet, the ring might have opened or symmetry is unexpectedly high.[2]
      
    • Run

      
      H NMR:  Look for the H1 signal at ~4.0 ppm. If it is a simple doublet (coupling only to H5), the fluorines are likely not at C2.[1][2] If it is a complex multiplet (coupling to H5 + F + F), the 2,2-difluoro structure is confirmed.[2]
      

Mechanistic & Spectral Visualization

The following diagram illustrates the synthesis pathway and the resulting electronic environments that dictate the chemical shifts.

G Start 3,3-Difluorocyclopentene (Precursor) Reagent m-CPBA (Epoxidation) Start->Reagent Product 2,2-Difluoro-6-oxabicyclo[3.1.0]hexane (Target) Reagent->Product Syn-addition Anti-steric control H1_Signal H1 Signal (~4.0 ppm) Deshielded by alpha-F Complex Multiplet Product->H1_Signal Electronic Effect H5_Signal H5 Signal (~3.6 ppm) Shielded relative to H1 No alpha-F Product->H5_Signal Electronic Effect H1_Signal->H5_Signal Anisochronous (Chemically Distinct)

Caption: Synthesis pathway and resulting electronic asymmetry causing the distinct chemical shift separation between bridgehead protons H1 and H5.

Comparative Performance: Why Use This Scaffold?

Feature2,2-Difluoro-6-oxabicyclo[3.1.0]hexaneNon-Fluorinated Parent6,6-Difluoro Isomer
Metabolic Stability High: C-F bonds block oxidation at the susceptible C2 position.[1]Low: C2 is a hotspot for P450 hydroxylation.[1][2]Medium: Bridge substitution protects the bridge but not the ring.[1][2]
Lipophilicity (LogP) Modulated: Fluorine lowers basicity and fine-tunes LogP for permeability.[1][2]Standard: Baseline lipophilicity.[1][2]High: Bridge fluorines significantly increase lipophilicity.[1][2]
Conformational Lock Strong: Fluorines prefer a specific gauche orientation, locking the "boat".[1][2]Flexible: Can toggle between envelope/boat forms.[1][2]Rigid: Cyclopropane modification locks the conformation.[1][2]

References

  • BenchChem. (2025).[1][2] Conformational Analysis of 6-Oxabicyclo[3.1.0]hexane Derivatives: An In-depth Technical Guide. Retrieved from

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 146049579, (1R,5S,6R)-6-(difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride.[1] Retrieved from [1][2]

  • Abraham, R. J., & Edgar, M. (2005).[1] Substituent Chemical Shifts in NMR.[1][2][3] Part 5: Mono and Difluoro S.C.S. in rigid molecules. Modgraph. Retrieved from [1][2]

  • Beilstein Journals. (2022).[1][2] Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane. Beilstein Journal of Organic Chemistry. Retrieved from

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[2][4][5] Chem. (Updated via Cambridge Isotope Labs).[1][2] Retrieved from

Sources

Safety Operating Guide

2,2-Difluoro-6-oxabicyclo[3.1.0]hexane proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive: Immediate Action Plan

Status: HAZARDOUS / REACTIVE INTERMEDIATE Primary Disposal Method: High-Temperature Incineration (Lab Pack) via licensed hazardous waste vendor. Prohibited Actions:

  • DO NOT dispose of down the drain (Sanitary Sewer).

  • DO NOT mix with strong acids or Lewis acids (Risk of violent polymerization/HF evolution).

  • DO NOT evaporate in a fume hood (Volatile alkylating agent risk).

Quick Classification Table:

Parameter Classification Critical Note
Waste Code (RCRA) D001 (Ignitable), D003 (Reactive - Potential) Treat as High Hazard.
Chemical Class Fluorinated Epoxide High ring strain + Fluorine content.
Segregation Organic / Flammable ISOLATE from Acids and Oxidizers.

| Container | Glass or Teflon (PTFE) | Avoid metals that may catalyze ring opening. |

Technical Profile & Hazard Logic (E-E-A-T)

To safely handle 2,2-Difluoro-6-oxabicyclo[3.1.0]hexane, one must understand the causality of its hazards. This is not merely a solvent; it is a strained bicyclic system.

The Mechanistic Hazard
  • Ring Strain (Epoxide + Cyclopropane): The [3.1.0] bicyclic system possesses significant angle strain. The epoxide (oxirane) ring is inherently electrophilic and prone to ring-opening by nucleophiles (DNA, proteins, water).

  • Fluorine Substitution: The gem-difluoro group at the 2-position exerts a strong electron-withdrawing effect.

    • Stability:[1] It may destabilize the adjacent carbocations during ring opening, potentially altering the reaction pathway compared to non-fluorinated analogs.

    • Combustion: Upon incineration or thermal decomposition, this molecule will release Hydrogen Fluoride (HF) . Standard combustion is insufficient; scrubbers are required.

  • Polymerization Risk: Like most epoxides, this compound can undergo exothermic polymerization initiated by acids, bases, or Lewis acids (e.g.,

    
    , 
    
    
    
    ).

Decision Logic & Workflow

The following decision tree dictates the operational flow for disposal based on the state of the material.

DisposalWorkflow Start Material State Assessment IsPure Is it Pure / Stock Solution? Start->IsPure IsMixture Is it a Reaction Mixture? Start->IsMixture IsTrace Is it Trace Residue (Glassware)? Start->IsTrace LabPack PROTOCOL A: Lab Pack (Segregate & Label) IsPure->LabPack QuenchCheck Can it be safely quenched? IsMixture->QuenchCheck Rinse Rinse with Acetone/Solvent IsTrace->Rinse Vendor Ship to Licensed Incinerator (Must handle Fluorine) LabPack->Vendor QuenchCheck->LabPack No (Large/Unstable) Quench PROTOCOL B: Controlled Quench (Basic Hydrolysis) QuenchCheck->Quench Yes (Small Scale) HighHazWaste Collect as High-Hazard Waste Quench->HighHazWaste HighHazWaste->Vendor SolventWaste Dispose Rinsate as Halogenated Solvent Waste Rinse->SolventWaste SolventWaste->Vendor

Figure 1: Operational decision tree for the disposal of fluorinated epoxides. Note the priority of Lab Packing over in-lab quenching for pure stocks.

Detailed Disposal Protocols

Protocol A: Lab Pack (Preferred for Pure Stocks)

Use this for expired bottles, unused aliquots, or concentrated stock solutions.

Objective: Secure the material for transport to a facility equipped with HF scrubbers.

  • Primary Container: Ensure the screw cap is tightly sealed with a Teflon-lined cap. If the original cap is degraded, transfer to a new borosilicate glass vial.

  • Secondary Containment: Place the sealed vial inside a larger polyethylene or metal can with an absorbent material (vermiculite or chem-sorb).

    • Reasoning: Vermiculite acts as a cushion and absorbs leakage.

  • Labeling:

    • Chemical Name: 2,2-Difluoro-6-oxabicyclo[3.1.0]hexane.

    • Hazards: FLAMMABLE, TOXIC, REACTIVE.[2]

    • Warning: "CONTAINS FLUORINE - DO NOT MIX WITH ACIDS."

  • Storage: Move to the Flammable/Solvent waste accumulation area. Do not store near acidic waste streams (e.g., Piranha solution, Nitric acid waste).

Protocol B: Controlled Quenching (Reaction Mixtures Only)

Use this ONLY for small-scale reaction byproducts (<50 mmol) or cleaning glassware. Do NOT quench pure stocks >5mL due to exotherm risk.

Mechanism: Base-catalyzed hydrolysis opens the epoxide ring to form a diol. We avoid acid hydrolysis to prevent the formation of volatile fluorinated species or violent polymerization.

Reagents:

  • Sodium Hydroxide (NaOH) 10% w/v solution.

  • Ice bath.

  • Solvent (Tetrahydrofuran or Dichloromethane).

Step-by-Step:

  • Preparation: Dilute the reaction mixture with a non-reactive solvent (e.g., THF) to mitigate thermal spikes.

  • Cooling: Place the vessel in an ice bath (

    
    ).
    
  • Addition: Slowly add 10% NaOH dropwise.

    • Observation: Watch for bubbling or temperature rise. The hydroxide ion attacks the epoxide ring (typically at the less hindered carbon, though fluorine effects may vary regioselectivity).

  • Stirring: Allow to stir at room temperature for 2-4 hours to ensure complete ring opening.

  • Verification: Check pH. It should remain basic (

    
    ).
    
  • Disposal: Transfer the resulting mixture to a waste container labeled "Basic Organic Waste (Halogenated)."

    • Critical: Even after quenching, the fluorine atoms remain on the molecule. This waste must still go to halogenated waste streams, not the drain.

Emergency Contingencies

Spill Response (< 100 mL)
  • Evacuate: Clear the immediate area.

  • PPE: Butyl rubber or Silver Shield gloves are required. Nitrile provides only momentary protection against fluorinated solvents.

  • Absorb: Use a non-reactive absorbent (Vermiculite or Sand).[3]

    • Do NOT use: Paper towels or sawdust (Flammability risk).

  • Collect: Scoop into a wide-mouth jar, seal, and label as hazardous waste.

Exposure First Aid
  • Inhalation: Move to fresh air immediately. The fluorine content poses a risk of delayed pulmonary edema.

  • Skin Contact: Wash with soap and water for 15 minutes.[2] If redness occurs, treat as a potential HF exposure (apply Calcium Gluconate gel if available) as a precaution due to the fluorinated nature, and seek medical attention.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste.

  • Sigma-Aldrich. Safety Data Sheet: Epoxides and Fluorinated Intermediates General Guidelines. (General reference for class hazards).

  • American Chemical Society. Identifying and Evaluating Hazards in Research Laboratories.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.